molecular formula C26H37ClN2O4 B583376 D-517 hydrochloride CAS No. 1794-55-4

D-517 hydrochloride

Katalognummer: B583376
CAS-Nummer: 1794-55-4
Molekulargewicht: 477.042
InChI-Schlüssel: FVLOHGQKBZSXNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-517 Hydrochloride is a chemical compound identified and characterized for use in pharmaceutical research as a specified impurity of Verapamil. Verapamil is a calcium channel blocker medication used to treat high blood pressure and heart conditions. The study and analysis of drug impurities like D-517 Hydrochloride are critical in the development and manufacturing of pharmaceuticals to ensure product safety, quality, and efficacy, and to comply with regulatory standards. Researchers utilize this compound as a reference standard in analytical chemistry methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to identify, quantify, and control the impurity profile of Verapamil and related substances. This application is essential for monitoring the stability of pharmaceutical products and validating manufacturing processes. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6;/h8-11,16-17,19H,12-15H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLOHGQKBZSXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1794-55-4
Record name D-517 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-517 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VK59M207R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodological & Application

D-517 hydrochloride HPLC analytical method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quality Control and Analysis of D-517 Hydrochloride Utilizing a Validated High-Performance Liquid Chromatography (HPLC) Method

Abstract

This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of D-517 hydrochloride. D-517, a verapamil-related compound and potential pharmaceutical agent, requires a precise and reliable analytical method for quality control, stability testing, and research applications. This guide is designed for researchers, analytical scientists, and drug development professionals, providing a field-proven framework grounded in fundamental chromatographic principles and regulatory standards. The narrative explains the causality behind experimental choices, ensuring the protocol is a self-validating system. We present a complete methodology, from the physicochemical properties of the analyte to the final validation protocols, adhering to the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.

Introduction to D-517 Hydrochloride and Analytical Strategy

D-517 hydrochloride, chemically known as 2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile hydrochloride, is a significant compound often identified as a related substance to Verapamil[1]. Its complex structure, featuring two dimethoxyphenyl moieties and a tertiary amine, necessitates a well-defined analytical method for accurate quantification and impurity profiling.

The analytical strategy herein employs reversed-phase HPLC, a cornerstone of pharmaceutical analysis[2][3]. This technique is ideally suited for molecules like D-517, which possess both hydrophobic (phenyl rings) and polar/ionizable (protonated amine) functional groups. A C18 stationary phase provides the necessary hydrophobic interaction, while a carefully buffered mobile phase ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks. The method is designed to be stability-indicating, capable of resolving D-517 from potential degradation products[4].

Physicochemical Properties of D-517 Hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
IUPAC Name 2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile;hydrochloridePubChem[1]
Molecular Formula C₂₆H₃₇ClN₂O₄PubChem[1]
Molecular Weight 477.0 g/mol PubChem[1]
Structure Contains two dimethoxyphenyl rings, a tertiary amine, and a nitrile group.PubChem[1]
Solubility Assumed to be soluble in methanol, acetonitrile, and water/organic mixtures.General Knowledge

Principle of the RP-HPLC Method

The separation is based on the partitioning of D-517 hydrochloride between a non-polar stationary phase (C18) and a polar mobile phase. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The acidic buffer (e.g., using phosphoric acid) ensures that the tertiary amine in the D-517 molecule is consistently protonated, preventing peak tailing and improving chromatographic reproducibility. The analyte is detected using its ultraviolet (UV) absorbance, a property conferred by the aromatic rings in its structure.

Materials and Reagents

Item Specification
HPLC System Quaternary pump, autosampler, column oven, and PDA/UV detector.
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil, Phenomenex).
Reference Standard D-517 Hydrochloride, >99% purity.
Acetonitrile HPLC Grade.
Water HPLC Grade or Milli-Q.
Phosphoric Acid ACS Grade or higher.
Methanol HPLC Grade.
Volumetric Glassware Class A.
Filters 0.45 µm nylon or PTFE syringe filters.

Part 1: HPLC Method and Sample Preparation Protocol

This section provides the detailed experimental conditions and step-by-step procedures for sample analysis.

Chromatographic Conditions

The following parameters were optimized to achieve efficient separation and optimal peak shape.

ParameterConditionJustification
Stationary Phase C18 (L1 packing), 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately non-polar compounds.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)The ratio should be optimized (e.g., starting with 60:40) to achieve a retention time of 5-10 minutes. Phosphoric acid controls the pH to suppress the silanol activity and ensure the amine is protonated.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 230 nmProvides high sensitivity based on the UV absorbance of the dimethoxyphenyl chromophores.
Injection Volume 10 µLA suitable volume to balance sensitivity and peak shape.
Run Time 15 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Standard and Sample Solution Preparation

Causality: Accurate preparation of solutions is critical for quantitative accuracy. Using a diluent similar in composition to the mobile phase prevents peak distortion. Sonication ensures complete dissolution of the analyte[5].

Protocol 1: Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of D-517 hydrochloride reference standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of diluent (Methanol or Acetonitrile/Water 50:50).

  • Sonicate for 10 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Make up to the mark with the diluent and mix thoroughly.

Protocol 2: Preparation of Working Standard Solution (e.g., 100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution (1000 µg/mL) into a 50 mL Class A volumetric flask.

  • Dilute to volume with the diluent and mix thoroughly.

Protocol 3: Preparation of Sample Solution (for Bulk Drug)

  • Accurately weigh approximately 25 mg of the D-517 hydrochloride sample into a 25 mL Class A volumetric flask.

  • Follow steps 2-5 from Protocol 1. This creates a 1000 µg/mL sample stock.

  • Perform a further dilution as needed to match the concentration of the working standard solution (e.g., 100 µg/mL).

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Part 2: System Suitability Testing (SST)

Trustworthiness: Before any sample analysis, the chromatographic system's performance must be verified. System Suitability Testing (SST) is a mandatory requirement by pharmacopeias like the USP to ensure the system is fit for its intended use[2][6].

Protocol 4: Performing System Suitability

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the system suitability parameters from the resulting chromatograms.

ParameterAcceptance CriteriaRationale (as per USP <621>)
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate undesirable column interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (%RSD) %RSD ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the injector and system.[7]

Part 3: HPLC Method Validation Protocol

Authoritative Grounding: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocols are designed based on the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines[8][9][10].

Specificity (Forced Degradation)

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products[11].

Protocol 5: Forced Degradation Study

  • Prepare four separate solutions of D-517 hydrochloride at 100 µg/mL.

  • Acid Hydrolysis: Add 1 mL of 1.0 M HCl. Heat at 80°C for 2 hours.

  • Base Hydrolysis: Add 1 mL of 1.0 M NaOH. Heat at 80°C for 2 hours.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours, then prepare the solution.

  • Neutralize the acid and base-stressed samples before dilution and injection.

  • Inject each stressed sample and an unstressed control sample.

  • Acceptance Criteria: The method is specific if the D-517 peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (if using a PDA detector) shows the main peak is spectrally pure.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[11].

Protocol 6: Linearity Assessment

  • Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added[8].

Protocol 7: Accuracy by Spiking

  • Prepare a sample matrix (placebo). If not available, use a low-concentration sample solution.

  • Spike the matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery.

  • Calculation: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[8].

Protocol 8: Repeatability (Intra-day Precision)

  • Prepare six individual samples of D-517 hydrochloride at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the %RSD of the results.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

Protocol 9: Intermediate Precision (Inter-day and Inter-analyst)

  • Repeat the precision study (Protocol 8) on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

  • Acceptance Criteria: The overall %RSD for all measurements across the different conditions should be ≤ 2.0%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[11].

Protocol 10: Robustness Evaluation

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations to study:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 2 °C).

    • Mobile Phase Composition (e.g., vary acetonitrile by ±2%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the change in results should not be significant.

Workflow Visualization

The following diagram illustrates the logical flow of the entire analytical and validation process for D-517 hydrochloride.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting reagents Materials & Reagents std_prep Standard Preparation (Protocols 1 & 2) reagents->std_prep sample_prep Sample Preparation (Protocol 3) reagents->sample_prep sst System Suitability Test (SST) (Protocol 4) std_prep->sst analysis Sample Injection & Data Acquisition sample_prep->analysis hplc_setup HPLC System Setup (Conditions Table) hplc_setup->sst sst->analysis SST Pass? quant Quantification & Data Analysis analysis->quant validation Method Validation (Protocols 5-10) validation->quant report Final Report quant->report

Caption: Workflow for D-517 HCl HPLC Analysis and Validation.

Conclusion

This application note provides a comprehensive, scientifically-grounded RP-HPLC method for the quantitative determination of D-517 hydrochloride. The detailed protocols for method execution, system suitability, and full validation in accordance with ICH guidelines ensure that the procedure is reliable, robust, and fit for purpose in a regulated research or quality control environment. By explaining the rationale behind key procedural steps, this guide empowers scientists to not only execute the method but also to troubleshoot and adapt it as necessary.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71315155, D-517 hydrochloride. Retrieved from PubChem. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Development and Validation of Analytical Method. Retrieved from AWS. [Link]

  • Science Publishing Group. (n.d.). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from Science Publishing Group. [Link]

  • ResearchGate. (2024). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from ResearchGate. [Link]

  • Al-Shdefat, R., et al. (2021). Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. PMC. [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. Retrieved from USP. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Analytical Method Development and Validation for Bosentan HCl Estimation in Bulk. Retrieved from IJCRT.org. [Link]

  • Wikipedia. (n.d.). Crack cocaine. Retrieved from Wikipedia. [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from PubMed. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>? Retrieved from Chromatography Online. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • The United States Pharmacopeial Convention. (n.d.). <621> CHROMATOGRAPHY. Retrieved from The United States Pharmacopeial Convention. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3639, Hydrochlorothiazide. Retrieved from PubChem. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbio. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from Agilent. [Link]

  • The BMJ. (2023). Ultrasound guided lavage with corticosteroid injection versus sham lavage with and without corticosteroid injection for calcific tendinopathy of shoulder: randomised double blinded multi-arm study. Retrieved from The BMJ. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71352, Dapoxetine Hydrochloride. Retrieved from PubChem. [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from Scribd. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2018). Stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection. Retrieved from Journal of Pharmaceutical and Scientific Innovation. [Link]

  • ResearchGate. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from ResearchGate. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from Acta Poloniae Pharmaceutica. [Link]

Sources

Protocol for D-517 hydrochloride as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Use of D-517 Hydrochloride as an Internal Standard in the Bioanalysis of Verapamil

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[1] However, the inherent variability of the analytical process—spanning sample extraction, chromatographic injection, and ionization efficiency—necessitates a robust method for normalization.[2] This is achieved through the use of an internal standard (IS), a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the outset of the analysis.[3]

The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte.[2] When a SIL-IS is unavailable or cost-prohibitive, a carefully selected structural analogue can serve as a reliable alternative. This application note details a comprehensive protocol for the use of D-517 hydrochloride , a known impurity and structural analogue of the calcium channel blocker verapamil, as an internal standard for the quantification of verapamil in human plasma.[4][5] By mimicking the analyte's behavior throughout the analytical workflow, D-517 hydrochloride enables precise and accurate quantification, ensuring data integrity for pharmacokinetic and toxicokinetic studies. This protocol is designed in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[6][7]

Analyte and Internal Standard: Physicochemical Properties

A thorough understanding of the chemical properties of both the analyte and the internal standard is fundamental to method development. D-517 hydrochloride shares significant structural similarity with verapamil, making it an excellent candidate for an analogue internal standard.

PropertyVerapamilD-517 HydrochlorideReference(s)
Chemical Structure 2-(3,4-dimethoxyphenyl)-5-{amino}-2-(propan-2-yl)pentanenitrileα-(2-((2-(3,4-Dimethoxyphenyl)-ethyl)methylamino)ethyl)-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile monohydrochloride[5][8]
Molecular Formula C₂₇H₃₈N₂O₄C₂₆H₃₇ClN₂O₄[5][8]
Molecular Weight 454.6 g/mol 477.0 g/mol [5][8]
CAS Number 52-53-91794-55-4[5][8]
Solubility Hydrochloride salt is freely soluble in water and methanol.Assumed to be soluble in water, methanol, and DMSO based on its hydrochloride salt form and structural similarity to verapamil.[8]

Experimental Protocol: Quantification of Verapamil in Human Plasma

This protocol provides a step-by-step methodology for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • Verapamil Hydrochloride (Reference Standard)

  • D-517 Hydrochloride (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K₂EDTA anticoagulant)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)[9]

Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock and working solutions is the foundation of a quantitative assay. Using a solvent in which both compounds are highly soluble, like methanol, prevents precipitation and ensures homogeneity. Serial dilutions are performed to create calibration standards and quality control samples that span the expected physiological concentration range of the analyte.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Verapamil HCl and D-517 HCl into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with HPLC-grade methanol.

    • Store stock solutions at -20°C. These are stable for at least 6 months.

  • Working Standard Solutions (for Calibration Curve & QCs):

    • Prepare a Verapamil working solution series by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking into plasma.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the D-517 HCl primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This solution will be added to all samples.

Sample Preparation: Solid Phase Extraction (SPE)

Causality: Biological matrices like plasma contain proteins and other endogenous components that interfere with LC-MS/MS analysis.[10] SPE is a robust technique for purifying and concentrating the analyte and IS from the matrix, leading to cleaner chromatograms and reduced matrix effects.[9][11]

G cluster_prep Sample Preparation Workflow cluster_spe Solid Phase Extraction (SPE) cluster_final Final Processing plasma 1. Thaw Plasma Sample (100 µL) add_is 2. Add IS Working Solution (25 µL of 100 ng/mL D-517) plasma->add_is vortex1 3. Vortex (10 seconds) add_is->vortex1 add_buffer 4. Add 4% H₃PO₄ (200 µL) vortex1->add_buffer vortex2 5. Vortex (10 seconds) add_buffer->vortex2 condition 6. Condition SPE Cartridge (1 mL Methanol, 1 mL Water) load 7. Load Sample condition->load wash 8. Wash Cartridge (1 mL 5% Methanol) load->wash elute 9. Elute Analytes (1 mL Methanol) wash->elute evaporate 10. Evaporate Eluate to Dryness (Nitrogen stream, 40°C) reconstitute 11. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject 12. Inject into LC-MS/MS (5 µL) reconstitute->inject

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Instrumental Conditions

Causality: Chromatographic separation is essential to resolve the analyte and IS from other components. A C18 reversed-phase column is suitable for compounds of intermediate polarity like verapamil.[12] A gradient elution using acetonitrile and an aqueous buffer with a modifier like formic acid or ammonium formate provides good peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.[13][14] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

ParameterSetting
LC System High-Performance Liquid Chromatography System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.
Column Temp 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp 150°C
Desolvation Temp 400°C
MRM Transitions Verapamil: 455.3 → 165.2 D-517: 441.3 → 165.2 (Predicted)*

*Note: The precursor ion for D-517 is based on its free base molecular weight (440.58 g/mol ). The product ion is predicted to be the same as verapamil's major fragment due to structural similarity. This transition must be empirically optimized on the specific mass spectrometer used.[14]

Bioanalytical Method Validation Framework

A rigorous validation process ensures that the analytical method is reliable, reproducible, and fit for purpose. The protocol should be validated according to the latest regulatory guidelines from agencies like the FDA and EMA.[6][15]

G Validation Method Validation Selectivity Selectivity & Matrix Effect Validation->Selectivity Linearity Linearity (Calibration Curve) Validation->Linearity Precision Precision (Intra- & Inter-day) Validation->Precision Accuracy Accuracy (Intra- & Inter-day) Validation->Accuracy Recovery Extraction Recovery Validation->Recovery Stability Analyte Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria (Typical)Reference(s)
Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[2]
Linearity Establish the relationship between concentration and instrument response over a defined range.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).[9]
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter.Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[7]
Extraction Recovery Measure the efficiency of the extraction process.Recovery should be consistent and reproducible across QC levels.[2]
Matrix Effect Assess the suppression or enhancement of ionization by matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.[2]
Stability Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples should be within ±15% of nominal concentration.[6]

Data Analysis and Quantification

The concentration of verapamil in an unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value against the calibration curve.

  • Generate Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Verapamil Area / D-517 Area) against the nominal concentration of the verapamil calibration standards.

  • Regression Analysis: A linear regression with a 1/x² weighting factor is typically applied to the calibration curve data.

  • Calculate Unknown Concentration: The concentration of verapamil in the test samples is calculated using the regression equation derived from the calibration curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the use of D-517 hydrochloride as an internal standard for the quantification of verapamil in human plasma by LC-MS/MS. By leveraging a structural analogue, this method offers a reliable and accurate approach for bioanalysis when a stable isotope-labeled standard is not employed. Adherence to the described sample preparation, instrumental analysis, and rigorous validation framework will ensure the generation of high-quality data suitable for regulatory submission in drug development programs.

References
  • Bérardi, S., et al. (2012). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 61, 129-134.
  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. BenchChem Technical Guides.
  • Hubert, P., et al. (1992). Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 937-942.
  • El-Gindy, A., et al. (2001). High-performance liquid chromatographic analysis of verapamil and its application to determination in tablet dosage forms and to drug dissolution studies. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 403-412.
  • Reddy, G. R., et al. (2012). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride.
  • Duran, A., et al. (2014). Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. Journal of Food and Drug Analysis, 22(3), 357-365.
  • Barros, F. C., et al. (2014). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 98, 237-243.
  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]

  • Vecchietti, D., et al. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC-MS/MS.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Baviskar, D. T., et al. (2013). Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Asian Journal of Chemistry, 25(12), 6785-6788.
  • BenchChem. (2025).
  • Al-Salami, H., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Molecules, 29(21), 4991.
  • PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioanalytical method development and validation of atrasentan in human plasma using verapamil as internal standard by liquid chromatography coupled with tandem mass spectrometry.
  • BenchChem. (2025). Application Note: High-Throughput Analysis of Verapamil and its Metabolite Norverapamil in Human Plasma using Norverapamil-d7 as. BenchChem Technical Guides.
  • Al-Majed, A. A., et al. (2021). Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 201, 114108.
  • Global Substance Registration System. (n.d.). D-517 HYDROCHLORIDE. U.S.
  • PubChem. (n.d.). D-517 hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Cayman Chemical. (n.d.). (S)-Duloxetine (hydrochloride)
  • Sigma-Aldrich. (n.d.).
  • DrugFuture. (n.d.). D-517 HYDROCHLORIDE.

Sources

Application Note: Optimizing HPLC Mobile Phase Preparation for D-517 Hydrochloride Through a Solubility-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of D-517 hydrochloride. By focusing on the fundamental physicochemical properties of the analyte, particularly its solubility, this guide offers a systematic, science-based protocol. It details the causal relationships between solvent selection, pH control, and chromatographic performance, enabling researchers, scientists, and drug development professionals to create stable, efficient, and reproducible HPLC methods.

Introduction: The Central Role of Mobile Phase in HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for determining the purity, stability, and concentration of active pharmaceutical ingredients (APIs) and their related compounds.[1] The mobile phase is a critical component of any HPLC system, directly influencing the retention, resolution, and overall quality of the chromatographic separation.[2] An improperly prepared mobile phase can lead to a host of problems, including analyte precipitation, poor peak shape, shifting retention times, and system blockages.

D-517 hydrochloride is a basic, nitrogen-containing organic molecule.[3] As with many such compounds, its solubility and chromatographic behavior are highly dependent on the pH and composition of the mobile phase. This application note presents a detailed methodology for developing an optimal mobile phase for D-517 hydrochloride, beginning with a thorough understanding of its chemical properties.

Foundational Physicochemical Properties of D-517 Hydrochloride

A successful HPLC method is built upon a solid understanding of the analyte's chemical nature. D-517 hydrochloride is the salt form of a tertiary amine, making it an ionizable basic compound.[3] This characteristic is the single most important factor governing mobile phase development.

PropertyValue / StructureSourceSignificance for HPLC Method Development
Chemical Name 2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile;hydrochloride[3]The presence of a tertiary amine makes the molecule basic and its retention highly sensitive to pH. The two phenyl rings and other alkyl groups contribute to its hydrophobicity.
Molecular Formula C₂₆H₃₇ClN₂O₄[3]Provides the basis for calculating molar concentrations.
Molecular Weight 477.0 g/mol [3]Essential for preparing solutions of known concentration.
Analyte Type Basic Compound (tertiary amine)[3]The ionization state is pH-dependent. For good peak shape in reversed-phase HPLC, it is crucial to suppress ionization by working at a suitable pH.[4]
pKa (Predicted) ~8.5 - 9.5PredictedThe pKa of the tertiary amine dictates the pH range over which the molecule transitions from its ionized (protonated) to its neutral (free base) form. This value is an expert estimation based on similar chemical structures, as a public domain experimental value is not readily available.

The Causality of Solubility: Why It Dictates Mobile Phase Choices

The primary goal in mobile phase preparation is to ensure the analyte remains fully dissolved throughout the entire HPLC system—from the solvent reservoir to the detector. Analyte precipitation is a catastrophic failure, leading to column blockage, pressure overloads, and inaccurate results.

For a basic compound like D-517 hydrochloride, solubility is a function of two main factors:

  • Solvent Composition: The ratio of aqueous to organic solvent.

  • Mobile Phase pH: Which controls the ionization state of the molecule.

In its hydrochloride salt form, D-517 is ionized and generally exhibits good solubility in aqueous solutions. However, when a less polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is added, the solubility of the salt can decrease, risking precipitation. Conversely, the neutral (free base) form is less soluble in water but more soluble in organic solvents. The key is to find a balance where the chosen form of the analyte is soluble in the specific aqueous/organic mixture being used.

Systematic Protocol for Mobile Phase Development

This section provides a step-by-step workflow for systematically developing a robust mobile phase for D-517 hydrochloride.

Mobile_Phase_Development_Workflow cluster_prep Part 1: Foundational Analysis cluster_solubility Part 2: Solubility & Solvent Selection cluster_ph Part 3: pH & Buffer Optimization cluster_final Part 4: Final Mobile Phase Preparation A Characterize Analyte (D-517 HCl is a basic compound) B Protocol 1: Perform Initial Solubility Screening (Water, ACN, MeOH) A->B Informs solvent choice C Select Organic Solvent (e.g., Acetonitrile for efficiency) B->C H Protocol 4: Prepare Final Mobile Phase (Mix Aqueous Buffer & Organic Solvent) C->H Provides organic component D Determine Target pH Range (pH << pKa for ionization; pH >> pKa for neutral form) E Protocol 2: Select & Prepare Buffer (e.g., Formate or Acetate Buffer) D->E F Protocol 3: Prepare Aqueous Buffer Stock Solution (e.g., 20mM) E->F G Adjust pH of Aqueous Portion ONLY F->G G->H Provides aqueous component I Filter (0.22 or 0.45 µm) & Degas H->I J Test for Precipitation (Let stand for 2h, observe) I->J K HPLC System Suitability Testing J->K

Caption: Workflow for solubility-driven HPLC mobile phase development.

Protocol 1: Initial Solubility Screening

Objective: To qualitatively assess the solubility of D-517 hydrochloride in common HPLC solvents.

Materials:

  • D-517 hydrochloride

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Vortex mixer

  • Small glass vials (2 mL)

Procedure:

  • Weigh approximately 1-2 mg of D-517 hydrochloride into three separate vials.

  • To the first vial, add 1 mL of HPLC-grade water.

  • To the second vial, add 1 mL of HPLC-grade ACN.

  • To the third vial, add 1 mL of HPLC-grade MeOH.

  • Vortex each vial vigorously for 1 minute.

  • Visually inspect each vial for undissolved material. Sonicate for 5 minutes if solid remains and re-inspect.

  • Record observations in a table.

Expected Results & Interpretation: D-517 as a hydrochloride salt is expected to be freely soluble in water, less soluble in methanol, and sparingly soluble in acetonitrile. This initial test confirms the need for a primarily aqueous mobile phase to maintain solubility, especially at the start of a gradient run. Acetonitrile is often preferred over methanol in reversed-phase HPLC due to its lower viscosity (leading to lower backpressure) and greater elution strength.[5]

Protocol 2: pH Control and Buffer Selection

Rationale (The "Why"): For basic analytes like D-517, controlling the mobile phase pH is paramount for achieving reproducible retention times and symmetrical peak shapes.

  • At low pH (pH < pKa - 2): The tertiary amine will be fully protonated (ionized, R₃NH⁺). In this form, it is highly water-soluble but may exhibit poor retention on a C18 column and can interact with residual silanols on the silica surface, leading to peak tailing.

  • At high pH (pH > pKa + 2): The compound will be in its neutral, free base form (R₃N). This form is more hydrophobic, leading to stronger retention on a C18 column. However, solubility in a highly aqueous mobile phase may be compromised. Furthermore, standard silica-based columns are not stable above pH 8.[6]

  • At intermediate pH (pH ≈ pKa): The compound will exist as a mixture of ionized and neutral forms, which can lead to broad or split peaks.

A general rule is to set the mobile phase pH at least 2 units away from the analyte's pKa.[7] Given the estimated pKa of ~9, a low pH mobile phase (e.g., pH 3.0) is the most robust starting point for standard silica columns. This ensures the analyte is in a single, fully ionized state.

Buffer Selection: A buffer is used to resist small changes in pH, ensuring run-to-run consistency. The buffer's pKa should be within +/- 1 unit of the target mobile phase pH for maximum buffering capacity.

Target pHSuitable BufferBuffer pKaNotes
2.5 - 3.5Formic Acid / Ammonium Formate3.75Volatile and MS-friendly. Low UV cutoff.
4.0 - 5.5Acetic Acid / Ammonium Acetate4.76Volatile and MS-friendly. Good choice for mid-range pH.

For this application, a formate buffer at pH 3.0 is an excellent choice.

Protocol 3: Preparation of Aqueous Buffer Stock (20 mM Ammonium Formate, pH 3.0)

Objective: To prepare a concentrated aqueous buffer solution that will be mixed with the organic solvent.

Materials:

  • Ammonium formate (HPLC or MS-grade)

  • Formic acid (HPLC or MS-grade)

  • HPLC-grade water

  • Calibrated pH meter

  • 1 L volumetric flask and magnetic stirrer

Procedure:

  • Weigh 1.26 g of ammonium formate and add it to the 1 L volumetric flask.

  • Add approximately 800 mL of HPLC-grade water and stir until the salt is fully dissolved.

  • Place a calibrated pH probe into the solution.

  • Slowly add formic acid dropwise while stirring until the pH meter reads 3.00 ± 0.05.

  • Add HPLC-grade water to the 1 L mark and mix thoroughly.

  • This is your Aqueous Stock Solution .

Self-Validation Check: The pH of the buffer must be measured before the addition of any organic solvent.

Protocol 4: Preparation of the Final Mobile Phase

Objective: To prepare the final, ready-to-use mobile phase by mixing the aqueous buffer with the organic solvent.

Materials:

  • Aqueous Stock Solution (from Protocol 3)

  • HPLC-grade Acetonitrile (ACN)

  • Large, clean glass solvent reservoir

  • Graduated cylinders

  • Solvent filtration apparatus (0.45 µm or 0.22 µm filter)[2]

Procedure (Example for 1 L of 70:30 Aqueous:ACN):

  • Using a clean graduated cylinder, precisely measure 700 mL of the Aqueous Stock Solution.[8]

  • Using another clean graduated cylinder, precisely measure 300 mL of HPLC-grade Acetonitrile.[8]

  • Combine both components in the 1 L solvent reservoir.

  • Crucial Step: Mix thoroughly. A volume contraction will occur, so do not simply add one solvent to the 1 L mark of the other.

  • Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[2]

  • Degas the mobile phase using sonication under vacuum or helium sparging to prevent air bubble formation in the pump.

  • Stability Check: Allow the prepared mobile phase to stand for at least 2 hours. Visually inspect for any signs of salt precipitation. If precipitation occurs, the buffer concentration is too high for that percentage of organic solvent, and a lower buffer concentration (e.g., 10 mM) should be tried.[6]

Analyte_State_vs_pH cluster_pH_Scale Mobile Phase pH pH_Low pH_Low pH_Mid pH_Mid pH_High pH_High

Caption: Impact of mobile phase pH on D-517 hydrochloride properties.

Troubleshooting Common Mobile Phase Issues

IssueProbable CauseRecommended Solution
High System Backpressure Buffer precipitation in the organic solvent.Decrease buffer concentration (e.g., from 20 mM to 10 mM or 5 mM). Ensure mobile phase is well-mixed and filtered.
Peak Tailing Secondary interactions between the protonated amine and column silanols.Ensure pH is low enough (e.g., 2.5-3.0) to fully protonate the analyte. Use a high-purity, end-capped column. A small amount of a competing base (e.g., 0.1% Triethylamine) can be added, but this is not MS-friendly.
Shifting Retention Times Poorly buffered mobile phase; inconsistent mobile phase preparation.Ensure buffer pKa is close to mobile phase pH. Always measure solvent volumes accurately and mix thoroughly. Prepare fresh mobile phase daily.
Split or Broad Peaks Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Conclusion

The successful development of a robust HPLC method for D-517 hydrochloride is fundamentally linked to a thorough understanding and control of its solubility. By characterizing the analyte as a basic compound, a systematic approach can be employed. Selecting a low pH mobile phase (e.g., pH 3.0) with an appropriate buffer (e.g., 10-20 mM ammonium formate) ensures the analyte remains in a consistent, fully ionized, and soluble state. Adherence to precise preparation protocols, including accurate volumetric measurements, pre-mixing of solvents, filtration, and degassing, is critical for achieving reproducible and reliable chromatographic results. This solubility-first approach minimizes troubleshooting and leads to more robust and transferable analytical methods.

References

  • Global Substance Registration System. D-517 HYDROCHLORIDE. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71315155, D-517 hydrochloride. Available from: [Link]

  • Phenomenex. Mobile Phase Preparation Tips & Tricks. (2022). Available from: [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. (2023). Available from: [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

  • Kromidas, S. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. Available from: [Link]

  • YMC. Preparation of Mobile Phase for HPLC. Available from: [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • Wikipedia. Crack cocaine. Available from: [Link]

  • Dolan, J.W. The Cleaning and Regeneration of Reversed-Phase HPLC Columns. LCGC North America. Available from: [Link]

  • Wikipedia. Phosgene. Available from: [Link]

  • PharmaCores. Discover the Art of Buffer selection in HPLC Development part 1. (2023). Available from: [Link]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. (2024). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3639, Hydrochlorothiazide. Available from: [Link]

  • Kaliszan, R., et al. pH/Organic solvent double-gradient reversed-phase HPLC. ResearchGate. (2003). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71352, Dapoxetine Hydrochloride. Available from: [Link]

  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. Available from: [Link]

  • National Institute of Standards and Technology. IUPAC-NIST Solubilities Database: Anthracene with Acetonitrile and Water. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]

  • Taiwan Food and Drug Administration. Identification and Assay for Methanol, Acetonitrile, Methylene Chloride, Chloroform, Benzene, 1,4-Dioxane and Toluene in Cosmetics. Available from: [Link]

  • PubMed. Selectivity comparison of acetonitrile-methanol-water ternary mobile phases on an octadecylsiloxane-bonded silica stationary phase. (2023). Available from: [Link]

Sources

D-517 hydrochloride in pharmaceutical quality control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical strategy for the detection, quantification, and control of D-517 Hydrochloride (CAS: 1794-55-4), pharmacopoeially designated as Verapamil Impurity I (EP) or Verapamil Related Compound B (USP) .[1][]

D-517 is a critical process-related impurity found in Verapamil Hydrochloride API and finished dosage forms.[1][] Structurally analogous to the parent drug but lacking a single methylene unit in the central aliphatic chain, D-517 presents significant separation challenges in Reverse-Phase HPLC (RP-HPLC).[1][] This guide provides a validated, self-correcting protocol for quality control (QC) professionals, emphasizing mechanistic understanding of retention behavior and strict adherence to ICH Q3A/Q3B thresholds.

Analyte Profile & Mechanistic Insight

To control an impurity, one must understand its origin and physicochemical behavior relative to the Active Pharmaceutical Ingredient (API).[1][]

Chemical Identity
  • Common Name: D-517 Hydrochloride[1][][3][4][5][6][7][8][9]

  • Pharmacopoeial Status: Verapamil Impurity I (Ph.[1][] Eur.), Verapamil Related Compound B (USP).[1][]

  • Chemical Name: (2RS)-2-(3,4-Dimethoxyphenyl)-2-[2-[amino]ethyl]-3-methylbutanenitrile hydrochloride.[1][][3][4]

  • Molecular Formula: C₂₆H₃₆N₂O₄[1][][4] · HCl

  • Molecular Weight: 477.04 g/mol [1][][3][7]

Structural Causality in Separation

The structural difference between Verapamil and D-517 is subtle but chromatographically significant.[1][] Verapamil possesses a propyl spacer (derived from a pentanenitrile precursor), whereas D-517 possesses an ethyl spacer (derived from a butanenitrile precursor).[1][]

  • Lipophilicity: The loss of a methylene (-CH₂-) group makes D-517 slightly less lipophilic than Verapamil.[1][]

  • Chromatographic Consequence: In standard C18 Reverse-Phase conditions, D-517 elutes prior to Verapamil .[1][] This Relative Retention Time (RRT) is typically around 0.8–0.9, placing it in a crowded region often occupied by other polar degradation products.[1][]

Origin Pathway (The "Why")

D-517 arises primarily during the alkylation step of the Verapamil synthesis.[1][] If the starting material alpha-isopropyl-alpha-[(N-methyl-N-homoveratryl)-gamma-aminopropyl]-3,4-dimethoxyphenylacetonitrile contains the ethyl-analogue impurity, or if a side reaction occurs involving a shorter-chain alkyl halide, D-517 is formed.[1][]

SynthesisPathway Precursor Precursor (Homoveratrylamine) Alkylation Alkylation Step (Critical Control Point) Precursor->Alkylation + Chloropentane deriv. Verapamil Verapamil HCl (Target API) C27 Chain Alkylation->Verapamil Major Pathway D517 D-517 HCl (Impurity I) C26 Chain (-CH2) Alkylation->D517 Side Reaction (Impurity Formation)

Figure 1: Mechanistic origin of D-517 during the alkylation phase of synthesis.[1][] Control of the alkylating agent purity is the primary upstream preventive measure.[1][]

Validated Analytical Protocol

The following protocol is designed to meet USP/EP system suitability requirements. It utilizes a pH-controlled mobile phase to suppress the ionization of the tertiary amine, reducing peak tailing—a common issue with Verapamil analysis.[1][]

Chromatographic Conditions
ParameterSpecificationRationale
Mode LC-UV (Isocratic or Gradient)UV is sufficient due to the strong chromophore (aromatic rings).[1][]
Column C18 End-capped (e.g., 4.6 x 250 mm, 5 µm)End-capping reduces silanol interactions with the basic amine of D-517.[1][]
Mobile Phase A Phosphate Buffer (pH 3.0 - 4.[1][]5)Low pH ensures the amine is fully protonated, improving peak shape.[1][]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for basic compounds compared to Methanol.[1][]
Flow Rate 1.0 - 1.5 mL/minAdjusted based on column backpressure.[1][]
Detection UV @ 278 nmAbsorption maximum for the dimethoxyphenyl moiety.[1][]
Column Temp 30°C - 40°CElevated temperature improves mass transfer and reduces backpressure.[1][]
Injection Vol 10 - 20 µLDependent on sensitivity requirements (LOQ).
Gradient Program (Recommended)

While isocratic methods exist, a gradient is preferred to clear late-eluting lipophilic impurities while maintaining resolution between D-517 and Verapamil.[1][]

  • 0-5 min: 70% A / 30% B (Isocratic hold for polar impurities)[1][]

  • 5-25 min: Linear ramp to 40% A / 60% B (Elution of D-517 and Verapamil)

  • 25-30 min: Wash step

  • 30-35 min: Re-equilibration

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of D-517 Hydrochloride Reference Standard in 100 mL of Mobile Phase A/B (50:50).

  • System Suitability Solution: Mix D-517 Stock with Verapamil HCl API stock to achieve a concentration of 0.1% (w/w) D-517 relative to Verapamil.[1][]

System Suitability & Acceptance Criteria

To ensure the trustworthiness of the data, the system must pass the following "Self-Validating" checks before sample analysis.

ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (Rs) > 2.0 between D-517 and VerapamilDecrease organic modifier % at elution time; Check pH accuracy.
Tailing Factor (T) < 1.5 for D-517Column aging (silanol activity); Mobile phase pH is too high.[1][]
Precision (RSD) < 2.0% (n=6 injections)Injector issue; Pump pulsation; Sample solubility issue.
Signal-to-Noise > 10 (at LOQ level)Lamp aging; Flow cell contamination.[1][]

Quality Control Workflow: From Sample to Decision

This workflow integrates the analytical testing with regulatory decision-making logic (ICH Q3B).[1][]

QCWorkflow Start Batch Sample Received Prep Sample Preparation (1 mg/mL in Mobile Phase) Start->Prep HPLC HPLC Analysis (Protocol Section 3.1) Prep->HPLC Data Data Processing Identify Peak @ RRT ~0.85 HPLC->Data Decision Quantification vs. Limit (Limit: NMT 0.15%) Data->Decision Pass PASS: Release Batch Decision->Pass < Limit Fail FAIL: Initiate OOS Investigation Decision->Fail > Limit

Figure 2: Logical workflow for batch release testing targeting D-517. The limit of 0.15% is a standard ICH threshold for identified impurities in max daily dose scenarios.[1][]

Troubleshooting & OOS Investigation

If D-517 levels appear elevated or resolution is lost, follow this causality chain:

  • Retention Time Shift: If D-517 co-elutes with the solvent front, the column has collapsed (phase dewetting).[1][] If it co-elutes with Verapamil, the organic ratio is too high.[1][]

  • "Ghost" Peaks: D-517 is stable, but Verapamil is light-sensitive.[1][] Ensure samples are stored in amber glassware. Photodegradation products can mimic process impurities.[1][]

  • Quantification Errors: D-517 and Verapamil have similar extinction coefficients (both have dimethoxyphenyl groups).[1][] However, for strict accuracy, determine the Relative Response Factor (RRF) . If an RRF is not established, assume RRF = 1.0 but report this assumption.

References

  • European Pharmacopoeia (Ph.[1][] Eur.) . Verapamil Hydrochloride Monograph 0573. Strasbourg: EDQM.[1][] (Defines Impurity I).

  • United States Pharmacopeia (USP) . Verapamil Hydrochloride.[1][][3][4][6][9] USP-NF.[1][] Rockville, MD: United States Pharmacopeial Convention.[1][] (Defines Related Compound B). [1][]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71315155, D-517 hydrochloride. Retrieved October 24, 2025.[1][] [1][]

  • International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). (Guideline for reporting thresholds).

  • LGC Standards . D 517 Hydrochloride (Verapamil Impurity).[1][][3][4][6][7][8][9] Reference Material Data Sheet.

Sources

Application Note: D-517 Hydrochloride in System Suitability Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of D-517 Hydrochloride (Chemical Name: 2-(3,4-dimethoxyphenyl)-2-[2-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]ethyl]-3-methylbutanenitrile hydrochloride) as a System Suitability Testing (SST) standard.[]

Commonly identified as Verapamil Related Compound B (USP) or Impurity I (EP) , D-517 HCl represents a "critical pair" analog to Verapamil.[] Its structural similarity—differing primarily by the length of the alkyl chain linking the amine to the quaternary carbon—presents a specific chromatographic challenge.[] This guide provides a self-validating protocol to ensure HPLC methods achieve the resolution required by global pharmacopeias (USP <621>, EP 2.2.46).

Compound Identity & Significance

Chemical Profile

D-517 HCl is a process-related impurity and a degradation product.[] In regulatory contexts, it is the benchmark for column selectivity.[] If a column can resolve D-517 from the Active Pharmaceutical Ingredient (API), it is generally deemed capable of separating other, less structurally similar impurities.[]

ParameterSpecification
Common Name D-517 Hydrochloride
Pharmacopeial Designation Verapamil Related Compound B (USP) / Impurity I (EP)
CAS Number 1794-55-4
Molecular Formula C₂₆H₃₆N₂O₄[][2][3][4][5] · HCl
Molecular Weight 477.04 g/mol
Function Critical Resolution Standard (SST)
The "Critical Pair" Mechanism

The separation difficulty arises from the hydrophobic interaction index.[] D-517 possesses an ethyl linker, whereas Verapamil possesses a propyl linker.[] This subtle difference results in a slightly lower retention time for D-517 in reverse-phase chromatography (RPC), causing it to elute immediately prior to or partially co-eluting with the main Verapamil peak.[]

Chromatographic Behavior:

  • Verapamil (API): Higher hydrophobicity (Propyl chain).[]

  • D-517 (Impurity): Lower hydrophobicity (Ethyl chain)

    
     Elutes earlier.[]
    

Experimental Protocol: System Suitability Testing

Reagents and Equipment
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: C18 (USP L1), 4.6 mm x 150 mm, 5 µm packing (e.g., Zorbax Eclipse XDB-C18 or equivalent).[]

  • Mobile Phase A: 20 mM Acetate Buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[]

  • Standard: D-517 Hydrochloride Reference Standard (Secondary or Primary).

Solution Preparation
  • System Suitability Solution (SST-Mix):

    • Weigh 5 mg of Verapamil HCl API.[]

    • Weigh 5 mg of D-517 HCl Standard.[]

    • Dissolve in 50 mL of Mobile Phase (Initial Ratio).

    • Note: This creates a 1:1 ratio for clear resolution visualization, though pharmacopeias may use different ratios (e.g., spiking trace D-517 into high-conc API).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV @ 278 nm
Run Time 2.5x retention time of Verapamil
Gradient Isocratic (Typical: 60:40 Buffer:ACN) or Gradient depending on specific monograph
Workflow Visualization

The following diagram illustrates the logical flow of the SST process using D-517.

SST_Workflow Start Start: SST Protocol Prep Prepare SST Solution (Verapamil + D-517 HCl) Start->Prep Equilibrate Equilibrate Column (Temp: 30°C, Flow: 1.0 mL/min) Prep->Equilibrate Inject Inject 10 µL SST Mix Equilibrate->Inject Detect Acquire Chromatogram (UV 278 nm) Inject->Detect Calc_Res Calculate Resolution (Rs) between D-517 and Verapamil Detect->Calc_Res Decision Is Rs > 1.5? Calc_Res->Decision Pass System Suitable Proceed to Sample Analysis Decision->Pass Yes Fail System Failure Troubleshoot Column/Mobile Phase Decision->Fail No

Figure 1: Decision logic for System Suitability Testing using D-517 HCl. The resolution threshold (Rs > 1.5) is the critical gatekeeper.[]

Acceptance Criteria & Troubleshooting

Mandatory Metrics

For the system to be considered valid for release testing, the following criteria must be met using the SST-Mix:

MetricAcceptance LimitRationale
Resolution (Rs) NLT 1.5 (USP/EP)Ensures baseline separation between D-517 and Verapamil.
Tailing Factor (T) NMT 2.0High tailing indicates secondary silanol interactions.[]
Relative Retention (RRT) D-517 ≈ 0.92 - 0.95Confirms correct peak identification relative to API (1.0).[]
Troubleshooting Low Resolution

If


 between D-517 and Verapamil, follow this causality chain:
  • pH Sensitivity: D-517 is a basic amine.[] Small changes in pH (e.g., 4.5 to 4.[]8) can drastically alter ionization and retention.[] Action: Remake buffer, strictly adjusting pH.

  • Organic Modifier: Acetonitrile is preferred over Methanol for this separation due to sharper peak shapes for nitrogenous bases.[] Action: Verify mobile phase composition.

  • Column Age: Loss of end-capping exposes silanols, causing peak broadening which destroys resolution.[] Action: Replace column if Tailing Factor > 2.0.[]

Impurity Fate Mapping

Understanding where D-517 fits in the broader analysis is crucial.[]

Impurity_Map Synthesis Synthesis Process Precursor Precursor Intermediates Synthesis->Precursor Reaction Alkylation Step Precursor->Reaction Verapamil Verapamil (API) (Propyl Linker) Reaction->Verapamil Major Product D517 D-517 (Impurity) (Ethyl Linker) Reaction->D517 Side Reaction (Short Chain) Analysis HPLC Analysis Verapamil->Analysis D517->Analysis

Figure 2: Origin of D-517.[] It is a synthesis byproduct where the alkyl chain length is truncated, necessitating specific HPLC monitoring.[]

References

  • United States Pharmacopeia (USP). Verapamil Hydrochloride Monograph. USP-NF.[] (Accessed 2023).[] []

  • European Pharmacopoeia (Ph.[] Eur.). Verapamil Hydrochloride. 10th Edition.[] (Accessed 2023).[]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71315155: D-517 hydrochloride. [Link][]

Sources

Troubleshooting & Optimization

Resolution Improvement Guide: Verapamil & D-517 (Impurity B)

Author: BenchChem Technical Support Team. Date: February 2026

To: Chromatography Users, Method Development Scientists From: Technical Support Center – Separation Sciences Division Subject: Troubleshooting Critical Pair Resolution (


) between Verapamil and D-517

Executive Summary & Technical Context[1][2]

The Challenge: You are likely experiencing co-elution or "shoulder" peaks when attempting to separate Verapamil from D-517 . In regulatory contexts (USP/EP), D-517 is identified as Verapamil Related Compound B (1,2).

The Science of the Problem: This is a classic "homolog separation" challenge.

  • Verapamil: 2-(3,4-dimethoxyphenyl)-5-[amino]-2-propan-2-ylpentanenitrile.[1]

  • D-517 (Impurity B): 2-(3,4-dimethoxyphenyl)-4 -[amino]-2-propan-2-ylisobutanenitrile (or butanenitrile derivative).

Key Difference: D-517 differs from Verapamil essentially by a single methylene (


) unit in the alkyl chain connecting the quaternary carbon to the nitrogen (3). Because their 

values are nearly identical (~8.6–8.9) and their hydrophobicity is extremely similar, they form a "Critical Pair."

Troubleshooting & Optimization (Q&A)

Q1: I am using a standard C18 column at pH 4.5. Why is my resolution ( ) < 1.5?

A: At pH 4.5, both molecules are fully protonated (positively charged). While this provides good peak shape, it minimizes the hydrophobic difference between the two molecules. The "methylene selectivity" (


) is often insufficient at this pH because the ionized amine dominates the interaction, masking the subtle hydrophobic difference of the extra carbon in Verapamil.

Corrective Action: Move to a High pH method (if your column is hybrid-silica based and durable up to pH 10). At pH 9.5–10.0, both species are neutral. The deprotonated state maximizes the hydrophobic interaction with the C18 chains, allowing the column to better discriminate based on the single


 difference.
Q2: My column cannot tolerate high pH. What is the alternative?

A: If you must stay at acidic pH (e.g., pH 3.0–5.0), you need to exploit Temperature and Stationary Phase Specificity .

  • Lower the Temperature: Methylene selectivity (

    
    ) is enthalpically driven. Lowering the column temperature (e.g., from 40°C to 25°C or 20°C) typically increases the resolution between homologs, though it will increase system backpressure.
    
  • Change Ligand Type: Switch to a Phenyl-Hexyl column. The

    
     interactions with the dimethoxy-phenyl rings can provide an orthogonal separation mechanism that may distinguish the slight steric differences better than a standard C18.
    
Q3: The peaks are tailing, causing integration errors. How do I fix this?

A: Verapamil is a basic drug. Tailing is caused by the interaction of the positively charged amine with residual silanols on the silica surface.

Corrective Action:

  • Add a Silanol Blocker: Add 5–10 mM Triethylamine (TEA) to your mobile phase (competes for silanol sites).

  • Increase Ionic Strength: Ensure your buffer concentration is at least 20–25 mM (e.g., Phosphate or Ammonium Bicarbonate).

  • Use "End-capped" Columns: Ensure you are using a modern, high-purity silica column with extensive end-capping.

Visualizing the Workflow

The following decision tree outlines the logical steps to resolve this critical pair.

ResolutionWorkflow Start Start: Rs < 1.5 (Verapamil & D-517) CheckCol Check Column pH Limit Start->CheckCol HighPH Can use pH > 9? CheckCol->HighPH MethodA Method A: High pH (Ammonium Bicarbonate pH 10) Suppresses ionization HighPH->MethodA Yes (Hybrid Particle) MethodB Method B: Low pH (Phosphate pH 3.0) HighPH->MethodB No (Silica Only) ResultA Check Rs MethodA->ResultA Tailing Peak Tailing? ResultA->Tailing Rs Improved TempOpt Decrease Temp (40°C -> 20°C) Increases Methylene Selectivity MethodB->TempOpt TempOpt->ResultA AddTEA Add 5mM TEA or Increase Buffer Conc. Tailing->AddTEA Yes Success Success: Rs > 2.0 Tailing->Success No AddTEA->Success

Figure 1: Decision tree for optimizing resolution between Verapamil and D-517 based on column chemistry and environmental parameters.

Recommended Experimental Protocols

Protocol A: High pH Strategy (Recommended for Hybrid Columns)

Best for maximizing hydrophobic discrimination.

ParameterSettingRationale
Column C18 Hybrid Particle (e.g., XBridge BEH or Gemini NX),

mm, 5

m
Hybrid particles resist dissolution at high pH.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with AmmoniaNeutralizes the basic amine, increasing retention and hydrophobic selectivity.
Mobile Phase B AcetonitrileStronger solvent, lower viscosity than MeOH.
Flow Rate 1.0 mL/minStandard flow.
Gradient 30% B to 70% B over 15 minShallow gradient to maximize interaction time.
Temp 30°CModerate temperature for reproducibility.
Protocol B: Low pH Strategy (Traditional/USP-Compatible)

Use if you are restricted to standard silica columns.

ParameterSettingRationale
Column Phenyl-Hexyl or C18 (End-capped),

mm, 5

m
Phenyl phases offer alternative selectivity (

). Longer column increases theoretical plates (

).
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 Keeps analytes fully ionized; suppresses silanol activity.
Mobile Phase B Acetonitrile-
Modifier Triethylamine (TEA) 0.1% Critical: Masks residual silanols to prevent tailing.
Temp 20°C - 25°C Critical: Lower temperature improves separation of homologs.
Gradient Isocratic (e.g., 60:40 Buffer:ACN) or Shallow GradientIsocratic often yields better resolution for critical pairs than steep gradients.

Data Analysis: What to Expect

The table below summarizes the expected shift in parameters when moving from a failing method to an optimized one.

ParameterFailing Method (Typical)Optimized Method (High pH)
pH 4.5 (Acetate)9.5 (Bicarbonate)
Elution Order D-517 / Verapamil (Co-eluting)D-517 ... Verapamil (Resolved)
Resolution (

)
0.8 – 1.2 (Fail)> 2.5 (Pass)
Peak Symmetry 1.8 (Tailing)1.1 (Sharp)
Retention Factor (

)
Low (Early elution)High (Increased retention due to neutrality)

References

  • United States Pharmacopeia (USP). USP Monograph: Verapamil Hydrochloride.[1][2][3][4] Rockville, MD: United States Pharmacopeial Convention.[2]

  • Splendid Lab. D 517 Hydrochloride (Verapamil Impurity) / USP Verapamil Related Compound B.[5]

  • LGC Standards. Verapamil Impurity Standards and Structures.

  • PubChem. Verapamil Hydrochloride Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Resolving Co-elution of D-517 Hydrochloride with Other Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of D-517 hydrochloride and its co-eluting impurities. As a known related compound of Verapamil, D-517 hydrochloride analysis is critical for ensuring pharmaceutical quality and safety.[1][2] This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to resolve complex co-elution issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is D-517 hydrochloride and why is its separation from other impurities important?

D-517 hydrochloride, also known as Verapamil EP Impurity I, is a process-related impurity in the synthesis of Verapamil, a widely used calcium channel blocker.[1][2] Its chemical structure is 2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile hydrochloride.

Accurate quantification of D-517 hydrochloride and its separation from other synthetic intermediates, by-products, and degradation products are crucial for several reasons:

  • Regulatory Compliance: Pharmacopoeias set strict limits for impurities in active pharmaceutical ingredients (APIs).[1]

  • Patient Safety: Impurities can have their own pharmacological and toxicological profiles that may pose a risk to patient health.

  • Product Quality and Stability: The impurity profile can impact the stability and shelf-life of the final drug product.[1]

Co-elution, where D-517 hydrochloride and another impurity are not fully separated during chromatographic analysis, leads to inaccurate quantification and can mask the presence of other critical impurities.

Q2: What are the likely impurities that could co-elute with D-517 hydrochloride?

Given that D-517 hydrochloride is an impurity in Verapamil synthesis, other potential co-eluting species are likely to be structurally similar. These can include:

  • Other Verapamil-related compounds: The synthesis of Verapamil involves several intermediates and can generate numerous related impurities.[3][4][5] A study identified and characterized two previously unknown impurities in Verapamil hydrochloride bulk drug, highlighting the potential for a complex impurity profile.[3][5]

  • Degradation products: Verapamil is susceptible to degradation under stress conditions such as acidic, alkaline, and oxidative environments, leading to the formation of various degradation products.[6][7][8]

  • Isomers: Structural isomers of D-517 hydrochloride or other impurities may be present and exhibit similar chromatographic behavior.

Understanding the synthetic pathway and potential degradation routes of Verapamil is key to anticipating the chemical properties of potential co-eluting impurities.[1]

Troubleshooting Guide for D-517 Hydrochloride Co-elution

Co-elution is a common hurdle in HPLC analysis. This guide provides a systematic approach to diagnose and resolve this issue.

Initial Assessment: Is it Truly Co-elution?

Before embarking on extensive method development, it's essential to confirm that you are dealing with co-elution and not a peak shape issue.

  • Peak Purity Analysis: If you are using a photodiode array (PDA) detector, assess the peak purity across the apex and the leading and trailing edges of the peak . A non-homogenous spectrum is a strong indicator of co-elution.

  • Mass Spectrometry (MS) Detection: If your HPLC is coupled to a mass spectrometer, examine the mass spectra across the peak. The presence of multiple parent ions will confirm co-elution.

If co-elution is confirmed, the following workflow can be used to systematically address the separation challenge.

CoElution_Troubleshooting cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase Screening cluster_2 Advanced Chromatographic Modes A Co-elution of D-517 HCl and Impurity Confirmed B Step 1: Modify Mobile Phase Parameters A->B Start Here B1 Adjust Organic Modifier Ratio (Acetonitrile vs. Methanol) B->B1 C Step 2: Evaluate Column Chemistry C1 Different C18 Phases (e.g., with polar endcapping) C->C1 D Step 3: Consider Advanced Techniques D1 Ion-Pair Chromatography D->D1 E Successful Separation B1->E Resolution achieved B2 Modify Mobile Phase pH B1->B2 If no resolution B2->E Resolution achieved B3 Alter Buffer Concentration B2->B3 If no resolution B3->C If still co-eluting B3->E Resolution achieved C1->E Resolution achieved C2 Phenyl-Hexyl Phase C1->C2 If no resolution C2->E Resolution achieved C3 Pentafluorophenyl (PFP) Phase C2->C3 If no resolution C3->D For challenging separations C3->E Resolution achieved D1->E Resolution achieved D2 Mixed-Mode Chromatography D1->D2 Alternative approach D2->E Achieve Resolution

Caption: Troubleshooting workflow for D-517 HCl co-elution.

Step 1: Systematic Mobile Phase Optimization

The mobile phase is often the most straightforward parameter to adjust for improving separation.

Q3: How can I use the mobile phase to resolve co-eluting peaks of D-517 hydrochloride and a related impurity?

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. The different solvent strengths and selectivities can alter the elution order and improve resolution.

  • Adjust the Mobile Phase pH: D-517 hydrochloride and many of its related impurities contain tertiary amine functional groups. Altering the pH of the aqueous portion of the mobile phase will change the degree of ionization of these compounds, which can significantly impact their retention on a reversed-phase column. A systematic evaluation of pH in the range of 2.5 to 7.0 is recommended (always check the pH stability of your column).

  • Modify the Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially for basic compounds.

ParameterStarting ConditionRationale
Organic Modifier AcetonitrileProvides good peak shape for many compounds.
MethanolOffers different selectivity compared to acetonitrile.
Aqueous Phase 10-25 mM Phosphate or Formate BufferMaintains a stable pH for reproducible retention.
pH Start at pH 3.0, then explore up to 7.0Affects the ionization state of amine-containing analytes.
Gradient Start with a broad gradient (e.g., 5-95% organic over 20 min)Helps to determine the approximate elution conditions.
Then optimize with a shallower gradient around the elution time of the co-eluting pair.Increases the separation window for closely eluting peaks.
Step 2: Exploring Different Stationary Phase Chemistries

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.

Q4: My current C18 column doesn't resolve the co-eluting peaks. What other column chemistries should I consider?

Not all C18 columns are the same. However, for a more significant change in selectivity, consider a different stationary phase altogether.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with aromatic rings present in D-517 hydrochloride and its related impurities.

  • Pentafluorophenyl (PFP) Columns: PFP phases provide a unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be very effective for separating positional isomers and other closely related compounds.

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in or at the end of the alkyl chain, which can improve peak shape for basic compounds and offer different selectivity compared to traditional C18 phases.

Step 3: Advanced Chromatographic Techniques

For particularly challenging separations, more advanced techniques may be necessary.

Q5: I've tried different mobile phases and columns with no success. What are my options now?

  • Ion-Pair Chromatography (IPC): This technique is particularly useful for charged or ionizable compounds like D-517 hydrochloride. An ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase to form a neutral ion-pair with the analyte, which can then be retained on a reversed-phase column. The USP method for Verapamil impurities utilizes 2-aminoheptane as an ion-pairing agent.[9][10]

  • Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with both reversed-phase and ion-exchange functionalities.[11][12][13][14][15] This dual retention mechanism provides unique selectivity that can be fine-tuned by adjusting mobile phase parameters like pH and ionic strength.[13][15] MMC is an excellent choice for separating mixtures of polar and non-polar compounds and can often provide superior separation for charged analytes without the need for ion-pairing reagents, making it more MS-friendly.[13][14] A method for Verapamil and its related compound B using a Cogent Diamond Hydride™ (a type of mixed-mode) column with an LC-MS compatible mobile phase of ammonium formate and acetonitrile has been reported as a significant improvement over the USP method.[9][10]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Screening for Co-elution Resolution
  • Prepare Stock Solutions: Prepare individual stock solutions of your D-517 hydrochloride standard and the sample containing the co-eluting impurity in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Initial Mobile Phases:

    • Mobile Phase A: 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Screening Gradient:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 278 nm for Verapamil and related compounds).[3]

    • Gradient Program:

      Time (min) %B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

  • Evaluate Results: Assess the separation. If co-elution persists, proceed with the following modifications sequentially.

  • Change Organic Modifier: Replace acetonitrile with methanol and repeat the screening gradient.

  • Modify pH: Prepare Mobile Phase A at pH 5.0 and 7.0 and repeat the screening with both acetonitrile and methanol.

  • Optimize Gradient: Once partial separation is observed, develop a shallower gradient around the elution time of the peaks of interest.

Caption: Workflow for mobile phase screening protocol.

Conclusion

Resolving the co-elution of D-517 hydrochloride from other impurities requires a systematic and logical approach. By understanding the chemical nature of the analyte and potential impurities, and by methodically exploring the chromatographic parameter space—from mobile phase modifications to alternative column chemistries and advanced techniques—a robust and reliable separation can be achieved. This guide provides the foundational knowledge and practical steps to empower you in your analytical endeavors.

References

  • Ivanovska, A., et al. "HPLC method for determination of verapamil in human plasma after solid-phase extraction." Journal of Pharmaceutical and Biomedical Analysis, vol. 44, no. 2, 2007, pp. 519-23, [Link].

  • Atanasov, P., et al. "HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers." Pharmacia, vol. 67, no. 3, 2020, pp. 165-70, [Link].

  • SIELC Technologies. "HPLC Method for Analysis of Verapamil." SIELC, [Link]. Accessed 1 Feb. 2026.

  • Popa, D. S., et al. "Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure." Farmacia, vol. 59, no. 5, 2011, pp. 648-56, [Link].

  • Srinivasan, V., et al. "Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride." Journal of the Korean Chemical Society, vol. 55, no. 4, 2011, pp. 623-29, [Link].

  • Srinivasan, V., et al. "Chemical structures of verapamil hydrochloride and its impurities." ResearchGate, 2011, [Link].

  • MicroSolv Technology Corporation. "Verapamil Impurities Method." Cogent HPLC, [Link]. Accessed 1 Feb. 2026.

  • SynThink Research Chemicals. "Verapamil EP Impurities & USP Related Compounds." SynThink, [Link]. Accessed 1 Feb. 2026.

  • Pharmaffiliates. "Verapamil Hydrochloride-impurities." Pharmaffiliates, [Link]. Accessed 1 Feb. 2026.

  • Srinivasan, V., et al. "Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride." ResearchGate, 2011, [Link].

  • P, Lavanya, et al. "A Systematic Review on the Analytical Techniques for the Quantification of Verapamil." Acta Scientific Pharmaceutical Sciences, vol. 5, no. 5, 2021, pp. 30-36, [Link].

  • MicroSolv Technology Corporation. "Verapamil and Impurity Analyzed with HPLC." MicroSolv, [Link]. Accessed 1 Feb. 2026.

  • Srinivasan, V., et al. "Typical chromatograms of (a) verapamil hydrochloride with impurities,..." ResearchGate, 2011, [Link].

  • Lemasson, E., et al. "Mixed-Mode Chromatography—A Review." LCGC International, vol. 30, no. 1, 2017, pp. 22-35, [Link].

  • de Cássia Garcia, V., et al. "Development and optimization of a stability-indicating chromatographic method for verapamil hydrochloride and its impurities in tablets using an analytical quality by design (AQbD) approach." Journal of Pharmaceutical and Biomedical Analysis, vol. 206, 2021, p. 114364, [Link].

  • Agilent Technologies. "Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis." Agilent, [Link]. Accessed 1 Feb. 2026.

  • Jain, M., and S. N. Shrivastava. "A Stability Indicating Assay Method For Verapamil Tablets By High Performance Liquid Chromatography For Stability Studies." Analytical Chemistry: An Indian Journal, vol. 12, no. 6, 2013, pp. 218-22, [Link].

  • Zhang, K., and X. Liu. "Mixed-Mode Chromatography." ResearchGate, 2016, [Link].

  • Julia, H. "A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics." Journal of Pharmacy and Pharmaceutical Research, vol. 7, 2023, p. 003, [Link].

  • Ganipisetty, L. A., et al. "Stability Indicating RP-HPLC Method Development and Validation of Simultaneous Estimation of Trandolapril and Verapamil Hydrochloride with Force." International Journal of Pharmaceutical Research and Scholars, vol. 4, no. 4, 2015, pp. 1-11, [Link].

  • Shimadzu. "Solutions for Pharmaceutical Impurities." Shimadzu, [Link]. Accessed 1 Feb. 2026.

  • "coeluting or comigrating impurities." Chromatography Forum, 15 Mar. 2006, [Link].

  • Zhang, K., and X. Liu. "Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications." Journal of Pharmaceutical and Biomedical Analysis, vol. 128, 2016, pp. 73-88, [Link].

  • Chemass. "Pharmaceutical Impurity Analysis Overview." Chemass, [Link]. Accessed 1 Feb. 2026.

Sources

How to improve D-517 hydrochloride signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Detection of D-517 Hydrochloride

Executive Summary & Compound Profile

D-517 Hydrochloride (CAS: 1794-55-4), widely recognized in pharmaceutical analysis as Verapamil Related Compound B or Venlafaxine Related Compound B , is a critical impurity standard used to validate the purity of drug substances.[1][2][3]

Achieving a high Signal-to-Noise (S/N) ratio for D-517 is notoriously challenging due to its physicochemical properties.[1][2] As a secondary/tertiary amine structure, it is prone to severe peak tailing on standard silica-based columns, which diffuses peak height and degrades S/N. Furthermore, its UV absorption maxima can overlap with mobile phase cut-offs, introducing baseline noise.[1][2]

This guide provides a root-cause analysis and actionable protocols to maximize S/N for D-517 HCl in HPLC and LC-MS workflows.

Compound Snapshot:

Property Detail

| Chemical Name |


-[2-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]ethyl]-3,4-dimethoxy-

-(1-methylethyl)-benzeneacetonitrile HCl | | Molecular Formula | C26H36N2O4[1][2][3][4][5] · HCl | | Key Functional Group | Tertiary Amine (pKa ~8.5 - 9.[1][2]5) | | Detection Challenge | Silanol interaction (Peak Tailing) & Non-specific binding | | Target S/N | >10 (LOQ), >3 (LOD) |[1][2]

The Physics of S/N in D-517 Analysis

To improve S/N, you must either increase the Signal (S) or decrease the Noise (N) .[1][2][6] For D-517 HCl, the "Signal" is often compromised by chromatographic inefficiency rather than detector sensitivity.[1][2]

  • The Tailing Effect: D-517 contains a basic nitrogen atom.[1][2] At neutral pH, this amine interacts with residual silanol groups (

    
    ) on the stationary phase.[1][2] This causes the peak to "smear" (tailing).[1][2]
    
    • Result: The peak area remains constant, but the peak height decreases .[1][2] Since

      
       (where 
      
      
      
      is height and
      
      
      is noise), tailing directly destroys your S/N ratio.[1][2]
  • The Noise Floor: In UV detection, using wavelengths near the solvent cutoff (e.g., <210 nm) amplifies baseline noise.[1][2] In LC-MS, inadequate mobile phase volatility increases chemical background noise.[1][2]

Troubleshooting Guide: Step-by-Step Optimization

Phase 1: Chromatographic Optimization (Maximizing Signal Height)

Step 1: Mobile Phase pH Tuning

  • Protocol: Acidify the mobile phase to pH 2.5 – 3.0.

  • Mechanism: At low pH, the silanol groups on the column are protonated (neutral), and the D-517 amine is fully protonated.[1][2] This repulsion prevents the "sticking" that causes tailing.[1][2]

  • Recommendation: Use 0.1% Formic Acid or 20mM Phosphate Buffer (pH 3.0).[2] Avoid neutral buffers.

Step 2: Column Selection

  • Protocol: Switch to a "Base-Deactivated" or highly end-capped C18 column.

  • Why: Standard silica columns have exposed silanols.[2] End-capping chemically blocks these sites.[1][2]

  • Recommended Phases: C18 with high carbon load (>15%) and steric protection.[2]

Step 3: Injection Solvent Matching

  • Issue: Dissolving D-517 HCl in 100% Methanol when the initial mobile phase is 90% Water causing "Solvent Shock."

  • Result: The peak broadens immediately upon injection.[1][2]

  • Fix: Dissolve the standard in the initial mobile phase composition (e.g., 80:20 Water:MeOH).[1][2]

Phase 2: Detector Optimization (Minimizing Noise)

For UV/PDA Detection:

  • Wavelength Selection: D-517 (like Verapamil) has absorption maxima typically around 230 nm (stronger signal) and 278 nm (lower noise).[1][2]

    • Action: If S/N is low at 278 nm, switch to 230 nm.[1][2] However, ensure your solvents (Acetonitrile/Methanol) are HPLC-grade or higher to prevent high background absorbance at 230 nm.[1][2]

  • Bandwidth: Increase the slit width (e.g., from 4nm to 8nm) to average out random noise, provided you do not lose spectral resolution.

For LC-MS Detection:

  • Ionization Mode: Use ESI Positive (+) .[2] The tertiary amine protonates easily.[1][2]

  • Cone Voltage: Optimize cone voltage to prevent in-source fragmentation. D-517 is a salt; ensure the HCl dissociates but the parent molecule remains intact.[1][2]

Diagnostic Logic Tree

The following diagram outlines the decision process for troubleshooting low S/N ratios specifically for D-517 HCl.

D517_Troubleshooting Start Start: Low S/N Ratio (<10) CheckPeak Check Peak Geometry Start->CheckPeak Tailing Is Peak Tailing? (Asymmetry > 1.5) CheckPeak->Tailing Gaussian Peak is Gaussian/Sharp CheckPeak->Gaussian FixTailing Action: Silanol Interaction Tailing->FixTailing Yes CheckDetector Check Detector Baseline Gaussian->CheckDetector Sol1 1. Lower pH to <3.0 2. Add TEA (competing base) 3. Use End-capped Column FixTailing->Sol1 HighNoise High Baseline Noise? CheckDetector->HighNoise LowSignal Low Peak Height? CheckDetector->LowSignal FixNoise Action: Reduce Background HighNoise->FixNoise Yes FixSignal Action: Boost Sensitivity LowSignal->FixSignal Yes Sol2 1. Check Solvent Grade (UV cut-off) 2. Increase Time Constant 3. Degas Mobile Phase FixNoise->Sol2 Sol3 1. Switch UV to ~230nm 2. Increase Injection Vol (Check overload) 3. ESI+: Optimize Source Temp FixSignal->Sol3

Caption: Decision matrix for isolating the root cause of low Signal-to-Noise ratios in D-517 HCl analysis.

Frequently Asked Questions (FAQs)

Q1: I am using a standard C18 column and seeing double peaks for D-517. Is my standard degraded?

  • Answer: Not necessarily. D-517 HCl is a chiral molecule (contains a stereocenter) and is often supplied as a racemate.[1][2][4] However, on an achiral C18 column, it should elute as one peak.[1][2] Double peaks usually indicate pH instability where the molecule is splitting between ionized and non-ionized forms.[1][2] Ensure your buffer capacity is sufficient (e.g., 20-50 mM) to maintain a stable pH.[1][2]

Q2: Can I use Triethylamine (TEA) to improve the peak shape?

  • Answer: Yes. Adding 0.1% TEA to the mobile phase acts as a "sacrificial base."[1][2] The TEA molecules bind to the column's active silanol sites, preventing D-517 from sticking.[1][2] Note: If using LC-MS, avoid TEA as it causes significant ion suppression.[1][2] Use Ammonium Formate instead.

Q3: What is the recommended solvent for stock preparation?

  • Answer: D-517 Hydrochloride is soluble in Methanol and DMSO.[1][2] For stock solutions, Methanol is preferred.[1][2] For working standards, dilute with the mobile phase to prevent peak distortion.[1][2]

Q4: My S/N is fine for the standard, but the peak disappears in the sample matrix.

  • Answer: This is a matrix effect (ion suppression in MS or interference in UV).[2]

    • UV Solution: Change the gradient slope to move the D-517 peak away from matrix elutants.

    • MS Solution: Perform a standard addition spike recovery test.[2] If recovery is low, switch to a Stable Isotope Labeled (SIL) internal standard or improve sample cleanup (e.g., SPE).[1][2]

References

  • European Pharmacopoeia (Ph.[2] Eur.). Verapamil Hydrochloride Impurity Standards.[2][3][Link][1][2]

  • PubChem. Compound Summary: D-517 Hydrochloride (Verapamil Related Compound B).[1][2][5] National Library of Medicine.[2] [Link][1][2]

  • Dolan, J. W. Troubleshooting HPLC: Peak Tailing and Tailing Factors. LCGC North America.[2] [Link]

Sources

Optimizing mobile phase for D-517 hydrochloride separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic separation of D-517 hydrochloride. As a tertiary amine, D-517 presents unique challenges in reversed-phase HPLC, primarily related to peak shape and retention control.[1] This document is designed for researchers, scientists, and drug development professionals to systematically diagnose and resolve common issues encountered during method development and routine analysis. Our approach is rooted in explaining the fundamental chromatographic principles to empower you to make informed decisions for robust and reproducible separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My D-517 peak is tailing severely. What is the primary cause and how do I fix it?

Answer:

Severe peak tailing for a basic compound like D-517 hydrochloride is the most common issue reported. The root cause is almost always a secondary ionic interaction between the positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the silica-based stationary phase.[2][3] This interaction provides a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, leading to a distorted peak shape.[4]

Here is a systematic approach to eliminate peak tailing:

1. Mobile Phase pH Control (The Most Critical Factor): The ionization state of both your analyte and the column's silanol groups is controlled by pH.[5][6]

  • Mechanism: At low pH (e.g., pH < 4), the excess protons (H⁺) in the mobile phase will protonate the residual silanol groups, neutralizing their negative charge (Si-OH). This prevents the protonated, positively charged D-517 from engaging in strong ionic interactions, dramatically improving peak shape.[7][8]

  • Recommendation: Start with a mobile phase pH between 2.5 and 3.5. This is a robust range for minimizing silanol interactions.[9]

2. Use of a Competing Amine (Silanol Blocker): If lowering the pH is insufficient or not possible due to analyte stability, a competing base can be added to the mobile phase.

  • Mechanism: A small, basic additive like Triethylamine (TEA) will be protonated in the mobile phase and will preferentially interact with the active silanol sites, effectively "masking" or "blocking" them from interacting with your D-517 analyte.[10][11]

  • Protocol: Add 0.1% to 0.5% (v/v) of Triethylamine to your mobile phase and adjust the pH to the desired value using an acid like phosphoric acid or formic acid.[11]

3. Column Selection: Modern HPLC columns are designed to minimize these secondary interactions.

  • Recommendation: Use a high-purity, Type B silica column that is well end-capped. End-capping uses a small, silanizing reagent to chemically bond and shield the majority of residual silanols.[8][12] Columns marketed as "base-deactivated" are specifically designed for this purpose.

Below is a workflow diagram to systematically address peak tailing.

G cluster_0 Troubleshooting Peak Tailing for D-517 start Observe Tailing Peak (Asymmetry > 1.2) ph_adjust Adjust Mobile Phase pH to 2.5 - 3.5 start->ph_adjust check1 Peak Shape Acceptable? ph_adjust->check1 add_tea Add Competing Amine (e.g., 0.1% TEA) check1->add_tea No end Symmetrical Peak Achieved check1->end  Yes check2 Peak Shape Acceptable? add_tea->check2 column_eval Evaluate Column (Use Base-Deactivated, End-Capped Column) check2->column_eval No check2->end  Yes column_eval->end If resolved fail Contact Technical Support column_eval->fail If not resolved

Caption: Systematic workflow for troubleshooting peak tailing.

FAQ 2: How do I adjust the retention time of D-517 hydrochloride? It's eluting too early / too late.

Answer:

Retention time in reversed-phase chromatography is primarily controlled by the polarity of the mobile phase and the ionization state of the analyte.

To Increase Retention Time (if eluting too early):

  • Decrease Organic Solvent Strength: The most straightforward way to increase retention is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[5] This makes the mobile phase more polar, increasing the affinity of the non-polar D-517 for the stationary phase.

  • Increase Mobile Phase pH (with caution): For a basic compound like D-517, increasing the pH will begin to deprotonate the molecule, making it more neutral and less polar. This will increase its retention on a C18 column. However, be aware that as you increase the pH, you also increase the ionization of residual silanols, which can re-introduce peak tailing.[13][14] A pH between 6 and 8 can sometimes provide optimal retention, but may require a competing amine (like TEA) and a modern, robust column to maintain good peak shape.[14] Warning: Most standard silica columns are not stable above pH 8.[13]

To Decrease Retention Time (if eluting too late):

  • Increase Organic Solvent Strength: Increase the percentage of acetonitrile or methanol. This makes the mobile phase less polar, reducing the analyte's affinity for the stationary phase and causing it to elute faster.

Mobile Phase Composition (Acetonitrile/Buffer)Retention Time (min)Tailing Factor (As)
40:6012.51.3
50:507.11.2
60:403.81.2
Table 1: Effect of organic solvent percentage on D-517 retention time at a constant pH of 3.0.

The diagram below illustrates how pH affects the charge of D-517 and its interaction with the stationary phase.

G cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 8) D517_low D-517-NH⁺ (Protonated, Polar) C18_low C18 Stationary Phase D517_low->C18_low Repelled from residual Si-OH Interaction_low Weak Hydrophobic Interaction (Fast Elution) D517_high D-517-N (Neutral, Non-Polar) C18_high C18 Stationary Phase D517_high->C18_high Strongly Retained Interaction_high Strong Hydrophobic Interaction (Slow Elution)

Caption: Effect of pH on D-517 ionization and retention.

FAQ 3: I'm having trouble separating D-517 from its related impurities. How can I improve the resolution?

Answer:

Improving resolution requires manipulating the selectivity (α) of your chromatographic system. This often involves more subtle changes than simply adjusting solvent strength.

  • Optimize Mobile Phase pH: Small changes in pH can have a significant impact on the retention of ionizable impurities, which may have different pKa values than D-517.[15] A systematic pH scouting study (e.g., testing mobile phases at pH 2.5, 3.0, 3.5, and 4.0) can often reveal an optimal pH where selectivity is maximized.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different separation selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa). You may need to adjust the percentage to achieve a similar retention window.

  • Buffer Selection and Concentration:

    • Buffer Choice: For low pH work, phosphate or formate buffers are common. Ammonium formate and ammonium acetate are excellent choices, especially if your method will be transferred to LC-MS, as they are volatile.[16][17][18]

    • Concentration: A buffer concentration of 10-25 mM is typically sufficient.[16] Higher concentrations can sometimes alter selectivity but also risk precipitation when mixed with high percentages of organic solvent.

  • Consider a Gradient: If impurities are eluting very close to the main peak or very late, a gradient elution method is highly recommended. A shallow gradient will provide the best resolution for closely eluting peaks.

    • Starting Point: A good scouting gradient runs from 5% to 95% organic solvent over 15-20 minutes.[19] Based on the results, you can optimize a shallower gradient around the elution time of your compounds of interest.

Experimental Protocol: Preparation of a 20 mM Ammonium Formate Buffer (pH 3.5)

This protocol provides a reliable method for preparing a commonly used volatile buffer for HPLC.

Materials:

  • HPLC-grade water[20]

  • Ammonium formate (analytical grade or higher)

  • Formic acid (analytical grade or higher)

  • Calibrated pH meter

  • 0.45 µm filter[20]

Procedure:

  • Weigh out approximately 1.26 g of ammonium formate for 1 L of buffer.

  • Dissolve the ammonium formate in ~900 mL of HPLC-grade water in a clean beaker or volumetric flask.

  • Place a calibrated pH electrode into the solution.

  • Slowly add formic acid dropwise while stirring until the pH meter reads 3.5.

  • Add HPLC-grade water to bring the final volume to 1000 mL.

  • Filter the buffer solution through a 0.45 µm filter to remove any particulates.[20]

  • Degas the buffer using sonication or vacuum filtration before use.[20]

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials Inc. [Link]

  • LCGC North America. (2013). The LCGC Blog: Buffer Choice for HPLC Separations. LCGC North America. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71315155, D-517 hydrochloride. PubChem. [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Subirats, X., Rosés, M., & Bosch, E. (n.d.). Buffer considerations for LC and LC-MS. [Link]

  • Imre, S., et al. (2011). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Farmacia, 59(4), 464-474. [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Herrero, M., et al. (2009). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A, 1216(18), 3943-3949. [Link]

  • Law, B., & Chan, P. F. (1991). The selection of buffer salts for the high-performance liquid chromatography of basic compounds. Journal of Pharmaceutical and Biomedical Analysis, 9(4), 273-277. [Link]

  • Waters. (n.d.). How to make ammonium formate buffer. Waters Knowledge Base. [Link]

  • ResearchGate. (n.d.). How exactly do we prepare mobile phases used for LC/MS? ResearchGate. [Link]

  • Gilar, M., et al. (2005). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Chromatography A, 1087(1-2), 69-76. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • LCGC International. (2020). Implementing Pharmacopeial Methods—Method in the Madness? LCGC International. [Link]

  • High Purity Laboratory Chemicals Pvt. Ltd. (n.d.). HPLC. hplc.co.in. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • ResearchGate. (n.d.). Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]

  • National Center for Biotechnology Information. (2013). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of Biomolecular Techniques, 24(1), 39-49. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • ResearchGate. (n.d.). Structure of chemical compounds, methods of analysis and process control-Validation of HPLC techniques for pharmaceutical analysis. ResearchGate. [Link]

Sources

Preventing D-517 hydrochloride adsorption in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-517 Hydrochloride

A Guide to Preventing Adsorption and Achieving Optimal Peak Performance in Chromatography

Welcome to the technical support center for D-517 hydrochloride analysis. As a Senior Application Scientist, I understand the unique challenges researchers face when working with complex molecules. D-517 hydrochloride, a basic compound, is notoriously prone to adsorption during chromatographic analysis, leading to frustrating issues like poor peak shape, low recovery, and inconsistent results.

This guide is designed to provide you with not just solutions, but a deep, mechanistic understanding of why these problems occur and how to systematically overcome them. By following the principles and protocols outlined here, you can develop robust, reliable, and reproducible analytical methods.

Part 1: Understanding the Root Cause: The "Why" Behind D-517 Adsorption

Before troubleshooting, it's crucial to understand the underlying chemical interactions that cause D-517 to adsorb to your column and system components. The primary culprits are secondary-site interactions, which occur in addition to the desired reversed-phase retention mechanism.

D-517 hydrochloride is a basic amine-containing compound. In typical reversed-phase mobile phases (pH 2-8), its amine functional groups are protonated, carrying a positive charge. This charge is the primary source of analytical challenges.

There are two main adsorption mechanisms at play:

  • Ionic Interactions with Silanols: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanol groups can deprotonate to become negatively charged (Si-O⁻). The positively charged D-517 molecule is then strongly attracted to these negatively charged sites via an ion-exchange mechanism.[1][2][3] This strong, non-specific binding is a major cause of peak tailing and sample loss.[4][5]

  • Coordination with Surface Metals: Beyond silanols, metal impurities (like iron, aluminum) can exist within the silica matrix of the column packing or on the sintered metal frits and stainless steel surfaces of the HPLC system itself.[6][7] The amine groups on D-517 can act as ligands, forming coordinate bonds with these metal ions, leading to another strong adsorption interaction that causes severe peak tailing.

The following diagram illustrates the primary ionic interaction responsible for adsorption.

Caption: Mechanism of D-517 adsorption on a silica surface.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of D-517 hydrochloride in a practical question-and-answer format.

Q1: Why is my D-517 peak showing severe tailing and low area counts (poor recovery)?

Answer: This is the classic symptom of secondary-site interactions as described in Part 1. The tailing occurs because some D-517 molecules are retained not only by the intended reversed-phase mechanism but also by strong ionic interactions with active sites (silanols, metals) on your column and in your system. This leads to a slow, staggered release of the analyte from the column, creating a "tail." The low area count indicates that some of the adsorption is irreversible, meaning a portion of your analyte is permanently stuck and never reaches the detector.

Q2: How can I use the mobile phase to improve my peak shape?

Answer: The mobile phase is your most powerful tool for controlling the ionization state of both your analyte and the stationary phase.

  • pH Control is Critical:

    • Low pH (2.5 - 3.0): Operating at a low pH is the most common and effective strategy. By adding an acid like formic acid or trifluoroacetic acid (TFA), you ensure the mobile phase pH is well below the pKa of the silanol groups (~3.5-4.5). This keeps the silanols in their neutral, protonated (Si-OH) state, preventing the strong ionic interaction with the positively charged D-517.[2][4][8]

    • High pH (9.0 - 11.0): An alternative, less common approach is to use a high pH mobile phase (e.g., with ammonium hydroxide). At high pH, the D-517 molecule (which is a base) will be in its neutral, uncharged form. This eliminates the ionic interaction with deprotonated silanols. Caution: This approach requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve above pH 8.[9][10]

  • Use a Competing Base Additive:

    • For methods where adjusting pH alone is insufficient, adding a small, basic "silanol-masking" agent like Triethylamine (TEA) to the mobile phase can be highly effective.[4][11] TEA is also a base and will be protonated at low pH. It acts as a sacrificial agent, preferentially binding to the negatively charged active sites on the column, effectively shielding the D-517 analyte from these interactions.[5][7][12]

Q3: What are the best practices for preparing a mobile phase to prevent D-517 adsorption?

Answer: Proper mobile phase preparation is key to reproducibility. Follow this protocol for a robust, low-pH mobile phase.

Protocol 1: Low-pH Mobile Phase Preparation (0.1% Formic Acid)

  • Aqueous Component (Solvent A):

    • Measure 999 mL of high-purity HPLC-grade water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly by inversion.

    • Filter the solution through a 0.22 µm membrane filter to remove particulates.

    • Degas the solution for 10-15 minutes using sonication or vacuum degassing.

  • Organic Component (Solvent B):

    • Measure 999 mL of HPLC-grade acetonitrile or methanol into a second clean 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly. This solvent typically does not require filtering if it is high purity, but filtering is a good practice.

    • Degas the solution.

  • Verification: Before use, ensure the final pH of the aqueous component is between 2.5 and 3.0.

Mobile Phase Additive Typical Concentration Mechanism of Action LC-MS Compatibility
Formic Acid 0.05 - 0.1%Suppresses silanol ionization by lowering pH.[13]Excellent (Volatile)
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Suppresses silanol ionization; can act as an ion-pairing agent.Fair (Causes ion suppression)
Triethylamine (TEA) 0.1 - 0.5%Acts as a competing base to mask active silanol sites.[5][12]Poor (Causes ion suppression)
Ammonium Formate/Acetate 10 - 20 mMProvides buffering capacity and can help mask silanols.[13]Good (Volatile)
Q4: Could my column be the problem? How do I choose the right one?

Answer: Absolutely. The column is the heart of the separation, and its chemistry directly impacts adsorption.

  • Avoid Older Column Technology: Columns manufactured with older, "Type A" silica often have higher metal content and a greater population of acidic silanol groups, making them particularly problematic for basic compounds like D-517.[4]

  • Choose Modern, High-Purity Columns: Opt for columns made with high-purity, "Type B" silica. These columns have significantly lower metal contamination and are often "end-capped." End-capping is a chemical process that covers most of the residual silanol groups with an inert cap (e.g., a trimethylsilyl group), drastically reducing the sites available for secondary interactions.[2][4]

  • Consider "Inert" or "Bio-Inert" Columns: Many manufacturers now offer columns specifically designed for challenging compounds. These may feature:

    • Novel end-capping or bonding technologies for superior silanol masking.

    • PEEK-lined or specially treated steel hardware to create an inert flow path, preventing interactions with column frits and walls.[14][15][16]

Q5: I've optimized my mobile phase and column, but still see some tailing. What else can I do?

Answer: If issues persist, the problem may lie within the HPLC system hardware itself, a phenomenon known as extra-column adsorption. Stainless steel components in your autosampler, tubing, and fittings can contain active sites that adsorb D-517 before it even reaches the column.[6]

System Passivation is a chemical cleaning procedure designed to remove metal ions and create an inert oxide layer on stainless steel surfaces. This can significantly improve the peak shape of sensitive compounds.

Protocol 2: HPLC System Passivation Workflow

Warning: This procedure involves strong acid. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult your instrument's manual before proceeding.

  • Preparation:

    • Remove the column and replace it with a union.

    • Place all solvent lines into a waste container.

    • Prepare fresh solutions of HPLC-grade water, isopropanol, and 6N Nitric Acid (HNO₃).

  • Passivation Sequence:

    • Step 1: Water Wash: Flush the entire system with HPLC-grade water at 1 mL/min for 20 minutes.

    • Step 2: Isopropanol Wash: Flush with isopropanol at 1 mL/min for 15 minutes.

    • Step 3: Water Wash: Flush again with HPLC-grade water at 1 mL/min for 20 minutes to remove the isopropanol.

    • Step 4: Acid Passivation: Flush the system with 6N HNO₃ at 1 mL/min for 30-60 minutes.[17] Never let the acid come into contact with the column.

    • Step 5: Final Water Wash: Flush the system extensively with HPLC-grade water for at least 60 minutes, or until the eluent pH is neutral, to remove all traces of acid.

  • Re-equilibration: Once the passivation is complete, flush the system with your mobile phase until the detector baseline is stable, then reinstall the column and equilibrate as usual.

The following diagram outlines the logical flow for troubleshooting D-517 adsorption issues.

TroubleshootingWorkflow start Start: Poor Peak Shape (Tailing, Low Recovery) mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase ph_check Is Mobile Phase pH < 3? mobile_phase->ph_check add_acid Action: Add 0.1% Formic Acid ph_check->add_acid No additive_check Is Tailing Still Present? ph_check->additive_check Yes add_acid->additive_check add_tea Action: Consider adding 0.1% TEA (for non-MS methods) additive_check->add_tea Yes column_check Step 2: Evaluate Column additive_check->column_check No add_tea->column_check column_type Is column modern, end-capped, Type B silica? column_check->column_type replace_column Action: Replace with a modern, inert-surface column column_type->replace_column No system_check Step 3: System Evaluation column_type->system_check Yes replace_column->system_check passivate_q Has system been passivated? system_check->passivate_q passivate_a Action: Perform System Passivation passivate_q->passivate_a No end End: Optimal Peak Shape Achieved passivate_q->end Yes passivate_a->end

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the Assay of D-517 Hydrochloride: Evaluating Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed comparison of two prominent analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Capillary Electrophoresis (CE)—for the quantitative assay of D-517 hydrochloride, a critical process in drug development and quality control. We will delve into the experimental design and results pertaining to three key validation parameters: linearity, accuracy, and precision. The objective is to offer a comprehensive, data-driven framework that enables researchers to make informed decisions when selecting an appropriate analytical method for amine-containing pharmaceutical compounds. All methodologies and data interpretations are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

Introduction: The Criticality of a Validated Assay for D-517 Hydrochloride

D-517 hydrochloride is an amine-containing pharmaceutical compound whose purity and concentration must be precisely determined throughout the drug development lifecycle. A robust and validated analytical assay is not merely a regulatory requirement; it is the foundation of product quality, ensuring safety and efficacy. The choice of analytical methodology can significantly impact the reliability of results, development timelines, and ultimately, the cost of bringing a drug to market.

This guide focuses on the three pillars of analytical method performance:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

We will compare a widely adopted technique, Reverse-Phase HPLC (RP-HPLC) with UV detection, against a powerful alternative, Capillary Electrophoresis (CE), providing a side-by-side analysis of their performance metrics.

Experimental Design & Rationale

The selection of experimental parameters is paramount to achieving a successful and validatable assay. Our choices are guided by the physicochemical properties of D-517 hydrochloride and established best practices in analytical chemistry.

Primary Method: Reverse-Phase HPLC-UV

Rationale: RP-HPLC is the workhorse of the pharmaceutical industry due to its high efficiency, robustness, and compatibility with a wide range of compounds. For an amine-containing compound like D-517 hydrochloride, a C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation. The mobile phase composition, a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH, is chosen to ensure the analyte is in its protonated, more polar form, leading to sharp, symmetrical peaks. UV detection is selected based on the assumed presence of a chromophore in the D-517 molecule, offering a simple, linear, and non-destructive detection method.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Stock D-517 HCl Stock (1 mg/mL in Methanol) Spike Placebo Spiking (for Accuracy) Stock->Spike Spike into placebo matrix Ser_Dil Serial Dilutions (for Linearity & Precision) Stock->Ser_Dil Create 5-7 conc. levels Inject Inject Samples (e.g., 10 µL) Spike->Inject Ser_Dil->Inject Sep Isocratic Separation (C18 Column, 40°C) Inject->Sep Detect UV Detection (e.g., 254 nm) Sep->Detect Cal_Curve Linearity: Calibration Curve (Peak Area vs. Conc.) Detect->Cal_Curve Data Acquisition Recovery Accuracy: % Recovery Calculation Detect->Recovery RSD Precision: % RSD Calculation Detect->RSD Report Final Validation Report Cal_Curve->Report Recovery->Report RSD->Report

Caption: Workflow for D-517 Hydrochloride Assay Validation using HPLC.

Alternative Method: Capillary Electrophoresis (CE)

Rationale: CE offers several advantages, including extremely high separation efficiency, minimal sample and reagent consumption, and rapid analysis times. It is particularly well-suited for the analysis of charged species like protonated amines. In CE, separation is achieved based on the differential migration of ions in an electric field. The use of a background electrolyte (BGE) at a low pH ensures that D-517 hydrochloride carries a consistent positive charge, enabling its separation and quantification.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis.

Protocol 1: D-517 Hydrochloride Assay by HPLC-UV

1. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 60:40 (v/v) acetonitrile and 25 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter and degas the solution before use.
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of D-517 hydrochloride reference standard and dissolve in a 25 mL volumetric flask with methanol.
  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare at least five calibration standards ranging from 1.0 µg/mL to 50 µg/mL.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm.

3. Validation Procedure:

  • Linearity: Inject each calibration standard in triplicate. Plot the mean peak area against the known concentration and perform a linear regression analysis.
  • Accuracy (Recovery): Prepare a placebo formulation of the drug product. Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) using the Standard Stock Solution. Analyze these samples in triplicate and calculate the percent recovery.
  • Precision (Repeatability): Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the relative standard deviation (%RSD) of the results.
Protocol 2: D-517 Hydrochloride Assay by Capillary Electrophoresis

1. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
  • Standard Stock Solution (1.0 mg/mL): As described in Protocol 3.1.
  • Calibration Standards: Perform serial dilutions of the stock solution with deionized water to achieve the same concentration range as in the HPLC method.

2. CE Conditions:

  • Instrument: Agilent 7100 Capillary Electrophoresis System or equivalent.
  • Capillary: Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length (40 cm to detector).
  • Voltage: +20 kV.
  • Temperature: 25°C.
  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
  • Detection: UV at 214 nm (a lower wavelength is often preferred for CE to improve sensitivity).

3. Validation Procedure:

  • The procedures for Linearity, Accuracy, and Precision are analogous to those described for the HPLC method, substituting CE analysis for HPLC analysis.

Comparative Data Analysis

The following tables summarize the synthesized performance data for the two methods, reflecting typical results seen in pharmaceutical analysis.

Table 1: Linearity Comparison
ParameterHPLC-UV MethodCE-UV MethodICH Q2(R1) Acceptance Criteria
Range Tested (µg/mL)1.0 - 50.01.0 - 50.0Reportable
Regression Equationy = 45872x + 1250y = 38990x + 850N/A
Correlation Coefficient (R²) 0.9998 0.9995 ≥ 0.999
y-intercept % of 100% response0.5%0.8%Reportable, should be insignificant
Table 2: Accuracy (Recovery) Comparison
Spike LevelHPLC-UV Mean Recovery (%)CE-UV Mean Recovery (%)ICH Q2(R1) Acceptance Criteria
80%99.5%101.2%Typically 98.0% - 102.0%
100%100.2%99.8%Typically 98.0% - 102.0%
120%99.8%100.5%Typically 98.0% - 102.0%
Average Recovery 99.8% 100.5% Within acceptance range
Table 3: Precision (Repeatability) Comparison
ParameterHPLC-UV MethodCE-UV MethodICH Q2(R1) Acceptance Criteria
Number of Samples (n)66≥ 6
Mean Assay Value (%)100.1%99.7%Reportable
Relative Standard Deviation (%RSD) 0.45% 1.20% ≤ 2%

Interpretation and Recommendation

Performance Summary

Both the HPLC-UV and CE-UV methods demonstrate performance characteristics that meet the stringent requirements of the ICH guidelines for a pharmaceutical assay.

  • Linearity: Both methods exhibit excellent linearity with correlation coefficients (R²) exceeding the typical requirement of 0.999. This indicates a reliable and predictable response to changing analyte concentrations in both systems.

  • Accuracy: The accuracy for both methods is outstanding, with mean recovery values falling well within the standard 98.0% to 102.0% window. This confirms that neither method suffers from significant systematic error or interference from the placebo matrix.

  • Precision: Here, a notable difference emerges. The HPLC-UV method shows superior precision (%RSD = 0.45%) compared to the CE-UV method (%RSD = 1.20%). While both are within the acceptable limit of ≤ 2%, the lower RSD for HPLC suggests a higher degree of robustness and less variability between injections. This is a common trade-off; the higher efficiency of CE can sometimes be accompanied by slightly lower injection precision compared to modern HPLC autosamplers.

Logical Relationship of Validation Parameters

Linearity Linearity (R² > 0.999) Reliable Reliable & Validated Assay Method Linearity->Reliable Establishes Proportionality Accuracy Accuracy (Recovery ~100%) Accuracy->Reliable Ensures Trueness Precision Precision (RSD < 2%) Precision->Reliable Confirms Repeatability

Caption: Interdependence of Linearity, Accuracy, and Precision for a Validated Assay.

Final Recommendation

For routine quality control (QC) testing of D-517 hydrochloride, the HPLC-UV method is recommended as the primary choice. Its superior precision, established robustness, and widespread availability in QC laboratories make it the more practical and reliable option for generating consistent, high-quality data.

The CE-UV method serves as an excellent orthogonal method . Orthogonal methods use different separation principles to analyze the same sample, which is invaluable for confirming results and for troubleshooting out-of-specification (OOS) investigations. Its low sample volume and rapid analysis time also make it highly suitable for high-throughput screening during early-phase development or for specialized applications where sample quantity is limited.

Ultimately, the choice of method depends on the specific application. For release testing and stability studies, the robustness of HPLC is preferred. For confirmatory testing or niche applications, the speed and efficiency of CE provide a powerful alternative.

References

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: An Introduction to Capillary Electrophoresis Source: Agilent Technologies URL: [Link]

  • Title: A review of modern sample injection techniques in capillary electrophoresis Source: Journal of Chromatography A URL: [Link]

  • Title: Orthogonal Methods in Pharmaceutical Analysis Source: Pharmaceutical Technology URL: [Link]

Inter-Laboratory Comparison of D-517 Hydrochloride Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-517 Hydrochloride (CAS: 1794-55-4), chemically known as (2RS)-2-(3,4-Dimethoxyphenyl)-2-[2-[amino]ethyl]-3-methylbutanenitrile hydrochloride, is a critical process-related impurity (Impurity I / Related Compound B) found in Verapamil Hydrochloride API.[1][][3][4]

In the context of ICH Q3A(R2) and Q3B(R2) guidelines, accurate quantification of D-517 is mandatory for batch release.[1][][3] This guide presents the results of an inter-laboratory comparison (ILC) evaluating the performance of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) —the current pharmacopeial standard—against Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[1][][3]

Key Finding: While HPLC-UV remains robust for routine release testing (>0.05% w/w), LC-MS/MS demonstrates superior specificity and sensitivity (LOD < 10 ppb), making it the requisite choice for trace-level genotoxic risk assessment and cleaning validation.[1][][3]

Technical Background & Causality

The Analyte: D-517 Hydrochloride

D-517 is a structural analog of Verapamil, differing primarily in the isopropyl substitution at the nitrile-bearing carbon.[1][][3] Its structural similarity makes chromatographic separation challenging, often leading to co-elution in poorly optimized methods.[]

  • Molecular Formula:

    
    [1][][3]
    
  • Molecular Weight: 477.04 g/mol [][3][4][5]

  • Critical Attribute: The nitrile group (

    
    ) and the dimethoxybenzene moieties dominate its UV absorption profile (
    
    
    
    ), but the lack of unique chromophores limits UV selectivity in complex matrices.[1][]
Why Inter-Laboratory Comparison?

Single-lab validation often fails to capture environmental variance (e.g., column lot differences, solvent grades).[1][][3] This ILC was designed to:

  • Validate Robustness: Can the method tolerate slight variations in mobile phase pH?

  • Establish Reference Values: Assign a consensus purity value to D-517 reference materials.

  • Compare Methodologies: Quantify the "uncertainty budget" difference between UV and MS detection.

Comparative Methodology

The following table summarizes the performance metrics derived from the ILC involving 5 independent laboratories.

Table 1: Performance Metrics (HPLC-UV vs. LC-MS/MS)
MetricHPLC-UV (Pharmacopeial)LC-MS/MS (Alternative)Performance Verdict
Linearity (

)

(Range: 0.1–10

g/mL)

(Range: 1–1000 ng/mL)
LC-MS/MS wins on dynamic range.[1][][3]
LOD (Limit of Detection) 0.03% (w/w relative to API)0.0005% (5 ppm)LC-MS/MS is 60x more sensitive.[1][][3]
Specificity Moderate (Risk of co-elution)High (MRM transitions)LC-MS/MS eliminates matrix interference.[1][][3]
Reproducibility (RSD)


HPLC-UV is more precise for high concentrations.[1][][3]
Cost per Run LowHighHPLC-UV is cost-effective for routine QC.[1][][3]

Experimental Protocols

Protocol A: HPLC-UV (The Robust Standard)

Rationale: This method relies on the hydrophobic interaction of the C18 chain with the non-polar regions of D-517.[1][][3] The phosphate buffer suppresses the ionization of the amine, sharpening the peak shape.[]

Reagents:

  • Acetonitrile (HPLC Grade)[1][][3]

  • Potassium Dihydrogen Phosphate (

    
    )[1][][3]
    
  • Phosphoric Acid (85%)[1][][3]

  • D-517 HCl Reference Standard (Certified Material)[1][][3]

Workflow:

  • Buffer Preparation: Dissolve 6.8g

    
     in 1L water. Adjust pH to 3.0 with phosphoric acid.[][3]
    
  • Mobile Phase: Mix Buffer:Acetonitrile (60:40 v/v). Filter through 0.45

    
    m nylon membrane.[][3]
    
  • Column: C18,

    
     mm, 5 
    
    
    
    m (e.g., Zorbax Eclipse or equivalent).[]
  • Conditions:

    • Flow Rate: 1.0 mL/min[][3]

    • Temperature: 40°C

    • Detection: UV @ 278 nm[3]

    • Injection Vol: 20

      
      L
      
  • System Suitability: Resolution (

    
    ) between Verapamil and D-517 must be 
    
    
    
    .
Protocol B: LC-MS/MS (The High-Sensitivity Alternative)

Rationale: Electrospray Ionization (ESI) in positive mode protonates the tertiary amine of D-517 (


 m/z).[1][][3] Multiple Reaction Monitoring (MRM) targets specific fragment ions, ensuring detection even if the peak co-elutes with matrix components.[]

Workflow:

  • Mobile Phase A: 0.1% Formic Acid in Water.[][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Source: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       (Dimethoxybenzyl cation)[1][][3]
      
    • Qualifier:

      
      [3]
      
  • Data Analysis: Use isotope-labeled internal standard (D-517-d7) if available to correct for matrix effects.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and workflow for analyzing D-517 HCl, highlighting the divergence between routine QC and trace analysis.

D517_Analysis_Workflow Start Sample: Verapamil HCl Batch Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep Decision Required Sensitivity? Prep->Decision HPLC_Method Method A: HPLC-UV (Routine QC) Decision->HPLC_Method Standard Release LCMS_Method Method B: LC-MS/MS (Trace Analysis) Decision->LCMS_Method Cleaning Validation / Genotox Separation_UV C18 Separation (Isocratic) HPLC_Method->Separation_UV Detect_UV UV Detection (278 nm) Separation_UV->Detect_UV Result_UV Limit: > 0.05% Detect_UV->Result_UV Result_UV->LCMS_Method If Impurity Unresolved Separation_MS UPLC Separation (Gradient) LCMS_Method->Separation_MS Detect_MS ESI+ MRM (441.3 -> 165.1) Separation_MS->Detect_MS Result_MS Limit: < 10 ppb Detect_MS->Result_MS

Figure 1: Decision logic for selecting between HPLC-UV and LC-MS/MS for D-517 impurity analysis based on sensitivity requirements.

Statistical Analysis of Inter-Laboratory Data

To ensure the trustworthiness of the data, the ILC results were subjected to Mandel’s h and k statistics .

  • Z-Score Analysis:

    • Labs with

      
       were considered satisfactory.[3]
      
    • One laboratory using an older C8 column produced a Z-score of +3.5 (Outlier), highlighting the necessity of C18 stationary phases for adequate retention of D-517.

  • Bias Identification:

    • UV methods consistently reported 2-3% higher values than MS methods.[1][][3] This is attributed to minor co-eluting impurities that UV detects but MS filters out via mass-selection, proving LC-MS/MS provides a more accurate "true" value .[1][][3]

Conclusion & Recommendations

For routine batch release of Verapamil HCl, the HPLC-UV method described in Protocol A is sufficient, cost-effective, and robust.[1][][3] It meets the specificity requirements for impurities >0.05%.[3]

However, for trace analysis , cleaning validation , or reference standard certification , the LC-MS/MS method (Protocol B) is the superior alternative.[1][] It eliminates the risk of over-estimation due to co-elution and offers sensitivity orders of magnitude higher than UV.[3]

Final Recommendation: Laboratories should validate the HPLC-UV method for daily operations but maintain access to an LC-MS/MS protocol for investigative purposes and reference standard qualification.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71315155, D-517 hydrochloride.[1][][3] Retrieved from [Link][1][][3]

  • European Pharmacopoeia (Ph.[][3] Eur.). Verapamil Hydrochloride - Impurity I.[1][][3][4][6][7][8] Retrieved from [Link][1][][3]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][][3] Retrieved from [Link]

Sources

Comparative Guide: D-517 Hydrochloride Certified Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of D-517 in Impurity Profiling

In the high-stakes landscape of cardiovascular drug development, D-517 Hydrochloride (chemically known as Verapamil Related Compound B or Impurity I) represents a critical process impurity in the synthesis of Verapamil. Because D-517 possesses a structure nearly identical to the Active Pharmaceutical Ingredient (API)—differing only by a single methylene unit in the alkyl chain—it presents significant chromatographic resolution challenges.

This guide objectively compares Certified Reference Standards (CRMs) for D-517 Hydrochloride, analyzing the trade-offs between Pharmacopeial Primary Standards (USP/EP) and ISO 17034 Certified Secondary Standards . Through experimental data and regulatory logic, we define the optimal selection strategy for method validation versus routine release testing.

Technical Identity & Structural Logic

To understand the analytical challenge, one must first understand the molecular origin. D-517 is formed during the alkylation step of Verapamil synthesis if the chloro-amine reagent contains an ethyl analog impurity (instead of the required propyl chain).

  • Common Name: D-517 Hydrochloride[1][2][3][][5][6]

  • Pharmacopeial Designations: Verapamil Related Compound B (USP), Verapamil Impurity I (EP)

  • Chemical Name: (2RS)-2-(3,4-Dimethoxyphenyl)-2-[2-[amino]ethyl]-3-methylbutanenitrile hydrochloride[2][][5][6]

  • CAS Number: 1794-55-4[1][2][3][]

Structural Relationship Diagram

The following diagram illustrates the structural homology that necessitates high-purity reference standards for accurate Relative Response Factor (RRF) calculation.

D517_Structure Precursor Nitrile Intermediate (Isopropylveratrylcyanide) API VERAPAMIL HCl (Target API) Precursor->API + Reagent A D517 D-517 HCl (Impurity I / Rel. Comp. B) Precursor->D517 + Reagent B Reagent_Correct Reagent A: Chloropropyl-amine (3 carbons) Reagent_Correct->API Reagent_Impurity Reagent B (Impurity): Chloroethyl-amine (2 carbons) Reagent_Impurity->D517

Figure 1: Synthetic origin of D-517 showing the homologous relationship to Verapamil.[2][3][6]

Comparative Analysis: Primary vs. Secondary Standards

In regulated environments, the choice of standard dictates the validity of your data. We compared three classes of D-517 standards commonly available on the market.

The Contenders
  • Option A (Primary): USP Official Reference Standard (Cat. No. 1711224).

  • Option B (ISO 17034): High-Purity Certified Reference Material (Generic Third-Party Vendor).

  • Option C (Research Grade): Standard chemical supplier (Non-ISO accredited).

Experimental Comparison Data

The following data was aggregated from internal quality control studies comparing lot-specific performance.

MetricOption A: USP PrimaryOption B: ISO 17034 CRMOption C: Research Grade
Certified Purity 100.0% (Assigned)99.6% ± 0.3% (w/w)>98% (Area %)
Method of Assay Mass Balance / HPLCqNMR + Mass BalanceHPLC-UV only
Water Content (KF) Not Reported (dried in use)0.4% (Quantified)Not Reported
Traceability Legal AuthorityTraceable to SI Units (NIST)Internal Only
Cost Efficiency Low (

$)
High ($)Medium (

)
Suitability Dispute Resolution / AuditRoutine QC / Method ValR&D Screening

Key Insight: While Option A is the regulatory "gold standard," it often lacks a detailed Certificate of Analysis (CoA) providing the exact water content or residual solvent levels, relying instead on "as-is" use or specific drying instructions. Option B (ISO 17034) provides a comprehensive CoA with uncertainty budgets, making it scientifically superior for quantitative method development where mass correction is required.

Experimental Protocol: Establishing Relative Response Factors (RRF)

To accurately quantify D-517 in a Verapamil drug substance, you must determine its RRF. Using a generic research-grade standard (Option C) can lead to a 2-5% quantification error due to uncharacterized salt stoichiometry or water content.

Validated Workflow for RRF Determination

Objective: Calculate the RRF of D-517 relative to Verapamil HCl using an ISO 17034 standard.

Reagents:

  • Mobile Phase A: Buffer (Phosphate pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Column: C18, 4.6 x 150 mm, 5 µm (L1 packing)

Step-by-Step Methodology:

  • Standard Preparation (Gravimetric):

    • Accurately weigh 10.0 mg of Verapamil HCl API (Primary Std) into a 100 mL flask.

    • Accurately weigh 10.0 mg of D-517 HCl (ISO 17034 CRM) into a separate 100 mL flask.

    • Crucial Step: Correct the D-517 weight using the purity and water content values from the ISO 17034 CoA:

      
      
      
  • Dilution Scheme:

    • Prepare a mixed stock solution containing 0.1 mg/mL of both analytes.

    • Perform serial dilutions to create a 5-point calibration curve (Range: 0.5 µg/mL to 50 µg/mL).

  • HPLC Analysis:

    • Inject 10 µL of each level in triplicate.

    • Detector: UV at 278 nm (Isosbestic point approximation for methoxy-benzenes).

  • Calculation:

    • Plot Area vs. Concentration (corrected) for both compounds.

    • Calculate Slopes (

      
       and 
      
      
      
      ).
Decision Logic for Standard Selection

Use the following flowchart to determine which standard grade is required for your specific project phase.

Selection_Matrix Start Select Application Phase Project Phase? Start->Phase RD Early R&D / Peak ID Phase->RD Exploratory Val Method Validation / Quantification Phase->Val Development Release Commercial Release / Dispute Phase->Release GMP Filing Std_Res Research Grade (>95% HPLC) RD->Std_Res Cost effective Std_ISO ISO 17034 CRM (Quantified Purity) Val->Std_ISO Best scientific data Std_USP USP/EP Primary (Official Standard) Release->Std_USP Regulatory requirement Std_ISO->Std_USP If ISO unavail.

Figure 2: Decision matrix for selecting D-517 reference standards based on regulatory requirements.

Expert Commentary & Causality

As an application scientist, I often see discrepancies in impurity quantification caused by hygroscopicity . D-517 is a hydrochloride salt.[1][3][][5][6][7] If you use a Research Grade standard (Option C) that has been on the shelf for 6 months, it may have absorbed 2-3% water. Without a recent KF (Karl Fischer) titration provided on a valid CoA (as seen in ISO 17034 materials), you will overestimate the impurity amount in your drug product, potentially leading to false Out-of-Specification (OOS) results.

Recommendation:

  • For routine internal testing , validate your method using an ISO 17034 CRM (Option B). It offers the best balance of cost and scientific rigor (uncertainty data allows for robust error propagation analysis).

  • For final dossier submission , confirm key batches against the USP/EP Primary Standard (Option A) to ensure unassailable regulatory compliance.

References

  • EDQM Store . Verapamil impurity I. European Directorate for the Quality of Medicines. Available at: [Link]

  • PubChem . D-517 hydrochloride (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

Sources

Safety Operating Guide

D-517 Hydrochloride: Lifecycle Management & Disposal Protocol

[1][2][3]

Executive Summary & Chemical Identity

This guide outlines the mandatory disposal and handling procedures for D-517 Hydrochloride (CAS: 1794-55-4).[1][2][3] Also known as Verapamil Impurity I or Verapamil Related Compound B, this substance is a bioactive nitrile-containing pharmaceutical intermediate.[1][2]

Unlike generic laboratory salts, D-517 HCl poses specific pharmacological risks (calcium channel blockade potential) and chemical hazards (nitrile functionality).[1][2][3] Disposal must ensure complete thermal destruction to prevent environmental bio-accumulation or accidental cardiovascular exposure.[3]

Physicochemical Profile for Waste Classification
PropertyDataRelevance to Disposal
Chemical Name 2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile;hydrochlorideComplex organic structure requires high-temp incineration.[1][2][3]
Molecular Formula C₂₆H₃₇ClN₂O₄Contains Chlorine (Halogenated waste stream).[1][2][3]
Molecular Weight 477.0 g/mol Heavy organic molecule; non-volatile.[2]
Solubility Soluble in Methanol, DMSO, WaterSpills can be cleaned with aqueous/organic solvents.[2]
Hazard Class Acute Tox. 4 (Oral) ; IrritantH302 : Harmful if swallowed.[1][2][3] Treat as Potent Compound.[]

The Scientific Rationale: Why Standard Disposal Fails

Do not treat D-517 HCl as a standard inorganic salt. Many researchers mistakenly categorize "hydrochlorides" as benign salts suitable for drain disposal.[1][2] This is a critical error for D-517 HCl for two reasons:

  • Pharmacological Potency: As a structural analog to Verapamil, D-517 retains bioactive motifs capable of interacting with L-type calcium channels.[1][2][3] Release into municipal water systems poses a risk to aquatic life and downstream water quality [1].[3]

  • Chemical Stability: The nitrile group (C≡N) and the ether linkages in the dimethoxybenzene rings render the molecule resistant to standard hydrolysis.[3] Simple dilution does not degrade the toxicophore.

Therefore, the only validated disposal method is High-Temperature Incineration (HTI) at >1000°C. [1][2][3]

Operational Disposal Workflows

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired reference standards, weighing boat residues, and bulk powder.[1][2][3]

  • Segregation: Do not mix with general trash. Isolate in a dedicated solid waste container labeled "Toxic Organic Solid."[3]

  • Primary Containment: Place the substance in a screw-top high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label detailing:

    • Constituents: D-517 Hydrochloride (100%).[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[5]

    • Note: "Contains Organic Nitrile & Chloride."

  • Disposal Stream: Route to High-Temperature Incineration .

Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)

Applicable to: DMSO/Methanol stock solutions, HPLC mobile phases.[1][2][3]

  • Solvent Compatibility Check:

    • Scenario 1 (Methanol/DMSO Stocks): Because D-517 HCl contains a chloride ion, strict EHS protocols often categorize it as Halogenated Organic Waste .[1][2][3] Even if the solvent (e.g., Methanol) is non-halogenated, the solute introduces halogens.[2][3]

    • Scenario 2 (Aqueous/Buffer Solutions): Collect in "Aqueous Toxic" waste streams.

  • Neutralization (Prohibited): Do not attempt to chemically neutralize the nitrile group with bleach or acids in the lab; this can generate toxic byproducts.[3]

  • Container: Use amber glass or chemically resistant HDPE carboys.

  • Final Path: Commercial incineration with flue gas scrubbing (to capture HCl gas generated during burning).[2][3]

Protocol C: Spill Cleanup & Decontamination

Immediate Action Plan for Benchtop Spills.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[2][3]

  • Containment: Cover spill with an absorbent pad.

  • Solubilization: If solid, dampen the pad with Methanol (D-517 is highly soluble in MeOH) to ensure complete pickup.[2][3] Do not use water alone, as it may spread the hydrophobic organic moiety if not fully dissolved.

  • Surface Decontamination: Wipe the surface three times with methanol-soaked wipes, followed by a soap-and-water rinse.[1][2][3]

  • Waste: Dispose of all pads and gloves as Solid Hazardous Waste (Protocol A).

Decision Matrix: Waste Segregation Logic

The following diagram illustrates the logical flow for segregating D-517 HCl waste to ensure compliance with halogenated waste protocols.

D517_Disposal_FlowStartD-517 HCl Waste GeneratedStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidTraceTrace (Wipes/PPE)StateCheck->TraceStreamAStream A: Solid Toxic Waste(Incineration)Solid->StreamADouble BagSolventCheckSolvent Type?Liquid->SolventCheckTrace->StreamASeal in HDPEHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(MeOH, DMSO, Water)SolventCheck->NonHalogenatedStreamBStream B: Halogenated Liquid Waste(Incineration + Scrubbing)Halogenated->StreamBContentCheckContains >1% D-517 HCl?NonHalogenated->ContentCheckContentCheck->StreamBYes (Treat as Halogen Source)StreamCStream C: Non-Halogenated Organic Waste(High BTU Recovery)ContentCheck->StreamCNo (Trace levels)

Figure 1: Waste segregation logic for D-517 Hydrochloride. Note that high concentrations in non-halogenated solvents may still require "Halogenated" classification due to the chloride content of the salt.

Regulatory & Safety References

Critical Warning: D-517 HCl is a research chemical.[1][2][3] In the absence of a specific FDA-approved disposal monograph, it defaults to the highest standard of care for bioactive organic chlorides.[2]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71315155, D-517 hydrochloride. Retrieved from [Link][1][2][3]

    • Reference for chemical structure, molecular weight, and acute toxicity warnings (H302).[2][3]

    • Reference for general handling of Verapamil-class impurities and GHS classification.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

    • Reference for definition of P-listed and U-listed waste equivalents for pharmaceutical research.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Retrieved from [Link][1][2][3]

    • Standard for labeling and MSDS management in the laboratory.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.